10-Chloro-10H-phenothiazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
188658-86-8 |
|---|---|
Molecular Formula |
C12H8ClNS |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
10-chlorophenothiazine |
InChI |
InChI=1S/C12H8ClNS/c13-14-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
WTZXRBRJMOGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 10-Chloro-10H-phenothiazine from diphenylamine
An in-depth technical guide on the synthesis of chlorinated phenothiazine derivatives from diphenylamine, with a focus on the preparation of the core intermediate 10H-phenothiazine and its subsequent chlorination.
Introduction
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure where two benzene rings are fused to a thiazine nucleus.[1] This core structure is the foundation for a large family of pharmacologically active molecules, most notably antipsychotic drugs.[2][3] The synthesis of phenothiazine derivatives is a critical process in drug discovery and development, enabling the creation of novel compounds with tailored therapeutic properties.[4][5]
This technical guide provides a detailed overview of the synthesis of chlorinated phenothiazines, beginning with the foundational reaction of converting diphenylamine to 10H-phenothiazine. It then explores the subsequent chlorination of this intermediate. The document is intended for researchers, chemists, and professionals in the field of drug development, offering comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways.
Part I: Synthesis of 10H-Phenothiazine from Diphenylamine
The most common and historically significant method for synthesizing the phenothiazine core involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures.[6][7][8] This reaction, often catalyzed by iodine or a Lewis acid like aluminum chloride, proceeds via a cyclization mechanism with the evolution of hydrogen sulfide gas.[9][10]
Reaction Pathway: Diphenylamine to 10H-Phenothiazine
The synthesis is a fusion reaction where diphenylamine undergoes electrophilic substitution and subsequent cyclization with sulfur.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of 10H-phenothiazine.
| Catalyst | Diphenylamine (molar eq.) | Sulfur (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Iodine (trace) | 1 | 2 | 250-260 | 5 | 80 | 185 | [11] |
| Anhydrous AlCl₃ | 1 | 2.1 | 140-160 | - | 93 | 180 | [9][10] |
| Iodine | 1 | 1.5 | 175-185 | ~1.5 | - | - | [12] |
| Iodine | 1.25 | 1 | 160-200 | 4 | 95 | - | [13] |
Detailed Experimental Protocol
This protocol is a representative example based on the iodine-catalyzed method.[11]
Materials:
-
Diphenylamine (1.69 g, 0.01 mol)
-
Sulfur (0.64 g, 0.02 mol)
-
Iodine (trace amount, ~10-20 mg)
-
Ethanol
-
Deionized Water
Apparatus:
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Combine diphenylamine, sulfur, and a trace amount of iodine in a round-bottom flask.
-
Heat the mixture in a sand bath, gradually raising the temperature to 250-260 °C. Maintain this temperature for approximately 5 hours. The reaction will evolve hydrogen sulfide gas, which should be handled in a well-ventilated fume hood.
-
After 5 hours, remove the flask from the heat and allow the reaction mixture to cool to room temperature.
-
Dissolve the cooled, solidified product in a minimal amount of hot ethanol.
-
Pour the resulting ethanol solution into a beaker of cold water to precipitate the crude 10H-phenothiazine.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from ethanol to obtain pure, yellowish crystals of 10H-phenothiazine.
-
Dry the purified product and determine its melting point and yield. The expected melting point is approximately 185 °C.[11]
Part II: Synthesis of Chloro-Phenothiazine Derivatives
Chlorination of the 10H-phenothiazine core can occur at the nitrogen atom (position 10) or on the aromatic rings (e.g., position 2). The synthesis of 10-Chloro-10H-phenothiazine , an N-chloro derivative, is less common than ring chlorination. However, the synthesis of ring-chlorinated phenothiazines, such as 2-Chloro-10H-phenothiazine, is a crucial step in the production of many pharmaceutical agents. Thionyl chloride (SOCl₂) is a reagent that has been reported for the synthesis of 2-Chloro-10H-phenothiazine.[2]
Reaction Pathway: 10H-Phenothiazine to 2-Chloro-10H-Phenothiazine
The reaction with thionyl chloride in a suitable solvent like benzene leads to electrophilic aromatic substitution on one of the benzene rings.
Quantitative Data Summary
The following table outlines the reaction details for the synthesis of a chlorinated phenothiazine derivative.
| Starting Material | Reagent | Solvent | Key Step | Product | Reference |
| 10H-Phenothiazine | Thionyl Chloride (SOCl₂) | Dry Benzene | Dropwise addition, reflux | 2-Chloro-10H-Phenothiazine | [2] |
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Chloro-10H-phenothiazine.[2]
Materials:
-
10H-Phenothiazine
-
Thionyl chloride
-
Dry benzene
Apparatus:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Dissolve 10H-phenothiazine in dry benzene in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
From the dropping funnel, add thionyl chloride dropwise to the phenothiazine solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and carefully quench any excess thionyl chloride.
-
Isolate the crude product. This may involve removing the solvent under reduced pressure and washing the residue.
-
Purify the crude 2-Chloro-10H-phenothiazine, typically by recrystallization from a suitable solvent, to obtain the final product.
Conclusion
The synthesis of 10H-phenothiazine from diphenylamine is a robust and high-yielding reaction that provides the essential core structure for a vast array of derivatives. Subsequent functionalization, such as chlorination, is a key strategy for modifying the electronic and steric properties of the molecule, which in turn influences its biological activity. The protocols and data presented in this guide offer a comprehensive resource for chemists and researchers working on the synthesis and development of novel phenothiazine-based compounds for therapeutic applications.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmedchem.com [jmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. prepchem.com [prepchem.com]
- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 12. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 13. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-10H-phenothiazine
Disclaimer: The compound "10-Chloro-10H-phenothiazine" is not prominently featured in available chemical literature. This guide focuses on the well-documented and structurally significant isomer, 2-Chloro-10H-phenothiazine , which serves as a crucial intermediate in the synthesis of numerous phenothiazine-based pharmaceuticals.
Introduction
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, leading to revolutionary advancements in psychiatry and other therapeutic areas.[1] The introduction of a chlorine atom onto the phenothiazine nucleus significantly modulates its electronic properties and biological activity, making chlorinated isomers like 2-Chloro-10H-phenothiazine valuable precursors for drug development.[2] This document provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and biological relevance of 2-Chloro-10H-phenothiazine, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-Chloro-10H-phenothiazine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClNS | [3][4] |
| Molecular Weight | 233.72 g/mol | [3][4] |
| CAS Number | 92-39-7 | [3][4] |
| Appearance | Yellow or green crystalline solid | [2] |
| Solubility | Soluble in hot acetic acid, benzene, and ether | [2] |
| IUPAC Name | 2-chloro-10H-phenothiazine | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-Chloro-10H-phenothiazine. While detailed spectra are specific to analytical conditions, the following provides an overview of common techniques used for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, with chemical shifts being characteristic of the chlorinated phenothiazine scaffold.[5]
-
Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the N-H stretching vibration, C-H aromatic stretching, C=C aromatic ring vibrations, and the C-S and C-Cl bonds.[2][5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the molecule.[5] The NIST Mass Spectrometry Data Center provides reference data for this compound.[3]
-
UV/Visible Spectroscopy: Phenothiazines typically exhibit distinct absorption bands in the UV-visible region corresponding to n-π* and π-π* electronic transitions.[6]
Reactivity and Stability
Understanding the reactivity and stability of 2-Chloro-10H-phenothiazine is crucial for its storage and use in chemical synthesis.
-
Stability: The compound is stable under normal laboratory conditions.[7]
-
Incompatible Materials: It should be kept away from strong oxidizing agents.[7]
-
Hazardous Decomposition: Upon combustion, it may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[7]
-
Reactivity: The nitrogen atom at the 10-position is the primary site of reactivity. It can undergo various reactions, most notably N-alkylation and N-acylation, to produce a wide array of functionalized derivatives. This reactivity is fundamental to its role as a synthetic intermediate.[8][9] The aromatic rings can also participate in reactions such as Suzuki-Miyaura cross-coupling under specific catalytic conditions.[5]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis of 2-Chloro-10H-phenothiazine and its subsequent derivatization.
A common synthetic route involves the reaction of diphenylamine with sulfur, followed by a chlorination step.[2]
Protocol:
-
A mixture of diphenylamine, sulfur, and a catalytic amount of iodine is heated to approximately 250-260 °C for several hours.[9]
-
The crude product, phenothiazine, is cooled and purified, typically by recrystallization from ethanol.[9]
-
The phenothiazine is then chlorinated. One reported method involves reacting phenothiazine with thionyl chloride in a suitable solvent like dry benzene to yield 2-Chloro-10H-phenothiazine.[2]
-
The final product is isolated and purified.
This protocol describes the acylation of the nitrogen at the 10-position, a common step in building more complex derivatives.[9]
Protocol:
-
Dissolve 2-Chloro-10H-phenothiazine in a dry, inert solvent such as benzene.
-
Add a base, such as triethylamine, to the solution to act as an acid scavenger.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture with continuous stirring.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is washed with a dilute solution of sodium bicarbonate to remove acidic impurities and then with water.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.[9]
Caption: General workflow for synthesizing N-substituted phenothiazine derivatives.
Biological and Pharmacological Relevance
2-Chloro-10H-phenothiazine is rarely used as a pharmacologically active agent itself. Its primary importance lies in its role as a key building block for a multitude of antipsychotic drugs.[10][11] The phenothiazine scaffold, particularly when substituted, is known to interact with various neurotransmitter systems.
-
Intermediate for Antipsychotics: It is a precursor to drugs like chlorpromazine and perphenazine.[12][13] These drugs function primarily as antagonists at dopamine D₂ receptors, which is central to their antipsychotic effects.
-
Modulation of Signaling Pathways: Phenothiazine derivatives have been shown to modulate a variety of signaling pathways beyond dopamine receptors, including cholinergic, MAP kinase, and Wnt signaling pathways.[10][11] This broad activity spectrum accounts for both their therapeutic effects and side-effect profiles.
-
Anticancer and Antimicrobial Research: The phenothiazine nucleus is being actively investigated for other therapeutic applications, including anticancer and antimicrobial activities.[1][10]
Caption: Phenothiazine drugs block dopamine D2 receptors on postsynaptic neurons.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-Chloro-10H-phenothiazine and its derivatives.
-
General Hazards: While specific GHS classifications for 2-Chloro-10H-phenothiazine are not detailed in the provided results, related chlorinated phenothiazines are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[7]
-
First Aid:
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7]
Conclusion
2-Chloro-10H-phenothiazine is a compound of significant chemical and pharmaceutical interest. Its value is derived not from its own biological activity, but from its role as a versatile intermediate for the synthesis of a wide range of potent neuroleptic drugs. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for any researcher or scientist working in the field of medicinal chemistry and drug development.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. 10H-Phenothiazine, 2-chloro- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. New role of phenothiazine derivatives as peripherally acting CB1 receptor antagonizing anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 10. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | 2765-59-5 [m.chemicalbook.com]
- 13. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 14. 10-(Chloroacetyl)-10H-phenothiazine | C14H10ClNOS | CID 69920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 10-Chloro-10H-phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 10-Chloro-10H-phenothiazine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the parent 10H-phenothiazine molecule with predictive analysis based on known effects of N-chlorination on similar heterocyclic systems. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel phenothiazine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on an analysis of the spectroscopic data of 10H-phenothiazine and the anticipated electronic effects of a chlorine atom attached to the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-9 | 7.30 - 7.45 | m | - |
| H-2, H-8 | 7.15 - 7.25 | m | - |
| H-3, H-7 | 7.00 - 7.10 | m | - |
| H-4, H-6 | 7.45 - 7.60 | m | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-1, C-9 | 127.5 - 129.0 |
| C-2, C-8 | 126.0 - 127.5 |
| C-3, C-7 | 123.0 - 124.5 |
| C-4, H-6 | 128.0 - 129.5 |
| C-4a, C-5a | 143.0 - 144.5 |
| C-10a, C-9a | 125.0 - 126.5 |
Note: The predicted shifts account for the electron-withdrawing nature of the N-Cl bond, which is expected to deshield the aromatic protons and carbons compared to the parent 10H-phenothiazine.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | C-H stretch (aromatic) |
| 1580 - 1600 | Medium | C=C stretch (aromatic) |
| 1450 - 1480 | Strong | C=C stretch (aromatic) |
| 1240 - 1260 | Strong | C-N stretch |
| 740 - 760 | Strong | C-H out-of-plane bend |
| 680 - 720 | Medium | C-S stretch |
| 650 - 700 | Medium | N-Cl stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 233/235 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 198 | 80 | [M - Cl]⁺ |
| 166 | 40 | [M - Cl - S]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This synthesis is a plausible route based on the N-chlorination of secondary amines.
Materials:
-
10H-phenothiazine
-
tert-Butyl hypochlorite (t-BuOCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 10H-phenothiazine in dichloromethane at 0°C under an inert atmosphere.
-
Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum of the KBr pellet using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Record the mass spectrum, scanning a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Disclaimer
The spectroscopic data presented in this guide for this compound are predicted values and have not been experimentally verified from published literature for this specific compound. These predictions are intended to provide a reasonable estimation based on the known properties of related compounds. Researchers should perform their own experimental characterization to confirm these findings.
An In-Depth Technical Guide on the Crystal Structure of Chlorinated Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of application in antipsychotic and antihistaminic therapies. The strategic addition of a chlorine atom to the phenothiazine scaffold, particularly at the 2-position, and various substituents at the 10-position, has given rise to a class of compounds with profound biological activities. This guide provides a detailed examination of the crystal structure of a representative chlorinated phenothiazine, outlines the experimental protocols for its synthesis and characterization, and explores its biological significance, with a focus on its anticancer properties and interaction with key signaling pathways.
While the specific crystal structure of 10-Chloro-10H-phenothiazine is not publicly available, this guide utilizes the well-characterized crystal structure of Chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine) as a close and highly relevant analogue. The structural insights gleaned from Chlorpromazine provide a valuable framework for understanding the broader class of 10-substituted chlorophenothiazines.
Crystal Structure of Chlorpromazine
The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and biological properties. X-ray crystallography has provided detailed insights into the solid-state conformation of Chlorpromazine.
Crystallographic Data
The following table summarizes the crystallographic data for Chlorpromazine.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₉ClN₂S |
| Molecular Weight | 318.86 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 15.20(3) Å |
| b = 23.53(3) Å | |
| c = 9.27(2) Å | |
| Volume (V) | 3315 ų |
| Z (molecules per unit cell) | 8 |
| Calculated Density | 1.277 g/cm³ |
| Observed Density | 1.274 g/cm³ |
Data obtained for Chlorpromazine, a closely related analogue of this compound.
Experimental Protocols
Synthesis of 10-Substituted Chlorophenothiazine Derivatives
A general method for the synthesis of 10-substituted phenothiazine derivatives involves the N-alkylation or N-acylation of the parent phenothiazine ring. For chlorinated analogues, 2-chlorophenothiazine is a common starting material.
General Procedure for N-Alkylation:
-
Deprotonation: To a solution of 2-chlorophenothiazine in a suitable dry solvent (e.g., dimethylformamide - DMF or tetrahydrofuran - THF), a strong base such as sodium hydride (NaH) is added portion-wise at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the phenothiazine.
-
Alkylation: The desired alkyl halide (e.g., 1-bromo-3-chloropropane for the synthesis of a precursor to Chlorpromazine) is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is typically heated and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 10-alkyl-2-chlorophenothiazine.
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common method for growing single crystals of organic compounds like phenothiazine derivatives is slow evaporation.
Protocol for Slow Evaporation:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will allow for slow, controlled crystallization as the solvent evaporates. Common solvents include ethanol, methanol, acetone, or mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The vial should be left undisturbed in a vibration-free environment.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a compound can be visualized as a sequential workflow.
Caption: Workflow for Crystal Structure Determination.
Biological Activity and Signaling Pathways
Phenothiazine derivatives, including chlorinated analogues, are known to exert a wide range of biological effects. Their initial use as antipsychotics is attributed to their ability to antagonize dopamine receptors in the central nervous system.[3][4][5][6] More recently, their potential as anticancer agents has garnered significant attention.[7][8][9][10]
Anticancer Mechanisms
Chlorinated phenothiazines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8] Their anticancer effects are believed to be multifactorial and can involve the modulation of several key signaling pathways, including:
-
Wnt Signaling Pathway: This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell growth, survival, and apoptosis.[7][9]
-
Retinoic Acid Receptor Signaling: Retinoic acid and its receptors play important roles in cell development and have been implicated in cancer.[7]
Dopamine Receptor Signaling
The interaction of chlorophenothiazines with dopamine receptors is central to their neuroleptic activity.[3][4][6] Chlorpromazine acts as an antagonist at D2 dopamine receptors, which are G protein-coupled receptors (GPCRs).[5][6] Blockade of these receptors in the mesolimbic pathway of the brain is thought to be responsible for the alleviation of psychotic symptoms.[6]
Caption: Antagonism of Dopamine D2 Receptor Signaling by Chlorpromazine.
Conclusion
This technical guide has provided a comprehensive overview of the structural and biological aspects of chlorinated phenothiazines, using Chlorpromazine as a representative example. The detailed crystallographic data, experimental protocols, and insights into the relevant signaling pathways offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The multifaceted nature of these compounds, particularly their potential as anticancer agents, underscores the continued importance of research into the structure-activity relationships of the phenothiazine scaffold. Further investigation into the crystal structures of a wider range of 10-substituted chlorophenothiazines will undoubtedly contribute to the rational design of new and more effective therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 7. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 10. Chlorpromazine: a potential anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 10-Chloro-10H-phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse biological activities of 10-Chloro-10H-phenothiazine derivatives. Phenothiazines, a class of heterocyclic compounds, have long been recognized for their therapeutic applications, most notably as antipsychotic agents.[1][2] However, extensive research has unveiled a broader spectrum of pharmacological effects, including potent anticancer and antimicrobial properties.[3][4] This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.
Anticancer Activity
This compound derivatives have emerged as a compelling class of compounds with significant potential in oncology.[3] Their cytotoxic effects have been demonstrated across a range of cancer cell lines, operating through multiple mechanisms of action.
Quantitative Anticancer Data
The anticancer efficacy of various phenothiazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative this compound derivatives and related analogues against several cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 | [5] |
| Trifluoperazine | Hepatocellular carcinoma | Not specified | [6] |
| Fluphenazine | Lung, TNBC, colon, liver, brain, leukemia, oral, ovarian, and skin cancers | Varies | [7] |
| Chlorpromazine analogue (unspecified) | Lung (A549) | Varies | [3] |
| Chlorpromazine analogue (unspecified) | Pancreatic (MiaPaCa-2) | Varies | [3] |
| Chlorpromazine analogue (unspecified) | Colon (HCT-116) | Varies | [3] |
| 10H-3,6-diazaphenothiazine (DPT-1) | Lung (A549) | 1.526 ± 0.004 | [8] |
| 7-(3′-dimethylaminopropyl)diquinothiazine (DPT-2) | Lung (A549) | 3.447 ± 0.054 | [8] |
| PEGylated phenothiazine (PP) | Cervical (HeLa) | 229.1 | [9] |
| PEGylated phenothiazine (PP) | Skin (MeWo) | 251.9 | [9] |
| PEGylated phenothiazine-oxide (PPO) | Liver (HepG2) | 161.3 | [9] |
| PEGylated phenothiazine-oxide (PPO) | Breast (MCF7) | 131.7 | [9] |
Note: This table presents a selection of available data. IC50 values can vary based on experimental conditions.
Signaling Pathways in Anticancer Activity
Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7] Key targeted pathways include the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[6] Disruption of these pathways inhibits cancer cell growth and induces programmed cell death. Furthermore, some derivatives have been shown to interfere with angiogenesis by suppressing the production of Vascular Endothelial Growth Factor (VEGF).[6]
Anticancer signaling pathways modulated by phenothiazine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add 28 µL of MTT solution to each well and incubate for an additional 4 hours.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[6][14] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.[15]
Quantitative Antimicrobial Data
The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chlorpromazine | Acinetobacter baumannii | 50 - 600 | [16] |
| Thioridazine | Acinetobacter baumannii | 50 - 600 | [16] |
| Trifluoperazine | Acinetobacter baumannii | 50 - 600 | [16] |
| Promethazine | Acinetobacter baumannii | 50 - 600 | [16] |
| Phenothiazine-3-sulphonamide derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi, Aspergillus fumigatus | -3.5 to 1.0 mg/L | [17] |
Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology.
Mechanisms of Antimicrobial Action
The antimicrobial effects of phenothiazine derivatives are multifaceted. One key mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to drug resistance.[15][18] By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics.[19] They are also known to disrupt the bacterial cell membrane and DNA, leading to cell death.[16][20]
Mechanisms of antimicrobial action of phenothiazine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[21][22]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[4]
-
This compound derivatives
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[21]
-
Microplate reader or visual inspection
Procedure:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the phenothiazine derivative in the broth medium directly in the wells of a 96-well plate.[22]
-
Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.[21] Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[23]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21] This can be determined by visual inspection or by measuring the optical density using a microplate reader.[22]
Antipsychotic Activity
The foundational therapeutic application of phenothiazine derivatives is in the management of psychosis.[24] Their mechanism of action is primarily attributed to the antagonism of dopamine D2 receptors in the central nervous system.[24]
Mechanism of Antipsychotic Action
Phenothiazine antipsychotics are thought to exert their effects by blocking the action of dopamine in the brain.[24] This blockade of dopamine D2 receptors helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
Simplified mechanism of antipsychotic action of phenothiazine derivatives.
Experimental Protocol: Animal Models of Antipsychotic Activity
Several animal models are used to screen for antipsychotic activity. One common model is the amphetamine-induced hyperlocomotion test.[25]
Animals:
-
Rats or mice
Materials:
-
Amphetamine
-
This compound derivative or other test compounds
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the activity chambers.
-
Compound Administration: Administer the phenothiazine derivative or a vehicle control to the animals.
-
Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the animals in the open-field chambers and record their locomotor activity for a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the animals treated with the phenothiazine derivative to that of the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion is indicative of potential antipsychotic activity.[25]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step procedures. A general approach is the reaction of a suitably substituted diphenylamine with sulfur, followed by further modifications at the 10-position of the phenothiazine ring.
A common synthetic route to introduce a chloroacetyl group at the 10-position, which can then be further derivatized, is as follows:
General Procedure for the Synthesis of N-(2-Chloroacetyl)phenothiazine:
-
Dissolve 10H-phenothiazine in a dry solvent such as benzene.
-
Cool the solution to 0-5°C.
-
Add chloroacetyl chloride dropwise to the cooled solution.
-
Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.
-
Distill off the solvent and pour the resulting mixture onto ice-cold water.
-
The solid product that precipitates is filtered and can be recrystallized from a suitable solvent like ether.[26]
This chloroacetyl derivative serves as a versatile intermediate for the synthesis of a wide range of N-substituted phenothiazines with diverse biological activities.[27][28]
This technical guide provides a foundational understanding of the significant and varied biological activities of this compound derivatives. The presented data, protocols, and mechanistic insights are intended to serve as a valuable resource for the scientific community to foster innovation in the development of novel therapeutics based on the phenothiazine scaffold.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. brieflands.com [brieflands.com]
- 7. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. drugs.com [drugs.com]
- 25. Evaluation of Schizophrenic Activity in Experimental Animals [ijraset.com]
- 26. ijrap.net [ijrap.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 10-Chloro-10H-phenothiazine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Chloro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class of molecules, which are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of in silico methodologies to predict the biological targets of this compound. The document details a systematic workflow, from ligand preparation to target identification and pathway analysis, employing a combination of computational techniques. This guide is intended for researchers and scientists in the field of drug discovery and development, offering detailed protocols and data presentation strategies to facilitate the exploration of the therapeutic potential of this compound.
Introduction
Phenothiazine and its derivatives have a rich history in medicine, primarily as antipsychotic agents that target dopamine receptors.[1] However, their therapeutic applications have expanded to include antihistaminic, antiemetic, and even anticancer properties.[][3] The diverse bioactivity of this chemical scaffold underscores the importance of understanding the full spectrum of its protein interactions. This compound, a specific derivative, presents a valuable case for in silico target prediction to uncover novel mechanisms of action and potential for drug repurposing.
Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to identify and validate drug targets.[4][5] These methods can significantly narrow the scope of experimental validation by prioritizing the most probable protein-ligand interactions.[6] This guide outlines a multi-faceted in silico strategy for predicting the targets of this compound, integrating ligand-based and structure-based approaches.
In Silico Target Prediction Workflow
The prediction of potential biological targets for a small molecule like this compound can be approached through a systematic workflow. This workflow, depicted below, integrates several computational techniques to enhance the accuracy and reliability of the predictions.
Experimental Protocols
Ligand Preparation
Accurate three-dimensional (3D) representation of the ligand is crucial for successful in silico screening.
Protocol 3.1.1: 3D Conformer Generation
-
Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software. The SMILES (Simplified Molecular Input Line Entry System) string for this compound can also be used.
-
3D Conformer Generation: Utilize a conformer generation tool. Open-source options like RDKit or commercial software packages can be employed.[7]
-
Method: A common approach is the Experimental-Torsion knowledge Distance Geometry (ETKDG) method.[7]
-
Energy Minimization: After generation, the conformers should be energy-minimized using a suitable force field, such as the Merck Molecular Force Field (MMFF94). This process refines the 3D structure to a more energetically favorable state.[8]
-
-
Output: The output is a set of low-energy 3D conformers of this compound in a suitable format (e.g., .sdf, .mol2).
Chemical Similarity Search
This ligand-based approach operates on the principle that structurally similar molecules are likely to have similar biological activities.[9]
Protocol 3.2.1: 2D/3D Similarity Search
-
Select a Database: Utilize large chemical databases containing compounds with known biological activities, such as ChEMBL or PubChem.
-
Define Similarity Metric:
-
2D Similarity: Tanimoto coefficient based on molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) is a widely used metric.[10]
-
3D Similarity: Shape-based similarity (e.g., ROCS - Rapid Overlay of Chemical Structures) or pharmacophore-based similarity can also be employed.
-
-
Perform the Search: Use the 3D conformer of this compound as a query to search the selected database.
-
Analyze Results: The output will be a list of molecules ranked by their similarity score to the query. The known targets of the most similar molecules are predicted as potential targets for this compound.
Pharmacophore-Based Screening
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target.[11]
Protocol 3.3.1: Pharmacophore Screening
-
Database Selection: Utilize a pre-computed pharmacophore database such as Pharmit or ZINCPharmer. These databases contain pharmacophore models derived from known protein-ligand complexes.
-
Query Generation: A pharmacophore model can be generated from the 3D structure of this compound.
-
Screening: The generated pharmacophore query is used to screen the database for models that it can fit.
-
Hit Identification: The proteins associated with the matching pharmacophore models are considered potential targets.
Reverse Virtual Screening (Inverse Docking)
This structure-based method involves docking the small molecule of interest into the binding sites of a large collection of protein structures to identify potential targets.[12]
Protocol 3.4.1: Inverse Docking
-
Target Database Preparation: A curated database of 3D protein structures is required. This can be a subset of the Protein Data Bank (PDB) or a specialized database like the Therapeutic Target Database (TTD). The proteins in the database need to be prepared for docking, which includes adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Molecular Docking: The prepared 3D conformer of this compound is docked against each protein in the target database using a docking program (e.g., AutoDock Vina, Glide).
-
Scoring and Ranking: The results are ranked based on the docking score, which estimates the binding affinity between the ligand and each protein.
-
Hit Prioritization: Proteins with the most favorable docking scores are considered the most likely targets. Further analysis of the binding poses can provide insights into the interaction mechanism.
Data Presentation
Quantitative data from in silico predictions should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Predicted Targets from Chemical Similarity Search
| Rank | Similar Compound | Similarity Score (Tanimoto) | Known Target(s) |
| 1 | Chlorpromazine | 0.85 | Dopamine D2 Receptor |
| 2 | Promethazine | 0.82 | Histamine H1 Receptor |
| 3 | Trifluoperazine | 0.79 | Dopamine D2 Receptor |
| ... | ... | ... | ... |
Table 2: Predicted Targets from Pharmacophore-Based Screening
| Rank | Pharmacophore Model ID | Fit Score | Target Protein |
| 1 | D2R_human_1 | 0.92 | Dopamine D2 Receptor |
| 2 | HRH1_human_1 | 0.88 | Histamine H1 Receptor |
| 3 | ACHE_human_1 | 0.85 | Acetylcholinesterase |
| ... | ... | ... | ... |
Table 3: Predicted Targets from Reverse Virtual Screening
| Rank | PDB ID | Target Name | Docking Score (kcal/mol) |
| 1 | 6CM4 | Dopamine D2 Receptor | -9.5 |
| 2 | 3RZE | Histamine H1 Receptor | -9.1 |
| 3 | 4EY7 | Acetylcholinesterase | -8.8 |
| ... | ... | ... | ... |
Visualization of Signaling Pathways
Understanding the biological context of the predicted targets is crucial. Visualizing the signaling pathways in which these targets are involved can provide insights into the potential downstream effects of this compound.
Dopamine Receptor Signaling
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent targets for antipsychotic drugs.[13] The D2-like receptors, which include the D2, D3, and D4 subtypes, are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[][14]
Acetylcholinesterase and Cholinergic Synapse
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[15] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] Some phenothiazine derivatives have been shown to modulate this pathway, suggesting its potential relevance as a target class.[]
Conclusion
The in silico methodologies outlined in this technical guide provide a robust framework for the prediction of biological targets for this compound. By combining ligand-based and structure-based approaches, researchers can generate a prioritized list of potential targets for subsequent experimental validation. The integration of pathway analysis further enriches the understanding of the compound's potential pharmacological effects. This systematic approach accelerates the early stages of drug discovery and can unveil novel therapeutic opportunities for this compound and other related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. docs.datamol.io [docs.datamol.io]
- 8. PubChem3D: Conformer generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fiveable.me [fiveable.me]
- 12. Frontiers | From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale [frontiersin.org]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 10-Chloro-10H-phenothiazine: A Technical Guide to Speculative Actions
For Immediate Release
This technical whitepaper provides an in-depth exploration of the speculated mechanisms of action for 10-Chloro-10H-phenothiazine, a compound belonging to the well-established phenothiazine class of molecules. While direct experimental data on this specific entity is limited, this guide synthesizes information from structurally related compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. The phenothiazine core is a cornerstone of neuroleptic pharmacology, and understanding the nuances of its derivatives is critical for future therapeutic innovation.
Introduction: The Phenothiazine Scaffold
Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing two benzene rings linked by a sulfur and a nitrogen atom. First synthesized in the late 19th century, their profound impact on medicine began in the 1950s with the discovery of chlorpromazine's antipsychotic effects. The mechanism of action of phenothiazines is generally attributed to their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system.[1][2][3][4] The substitution pattern on the phenothiazine ring system significantly influences the compound's potency and pharmacological profile. A key structural feature of many potent phenothiazines is an electron-withdrawing group at the C2 position. The presence of a chlorine atom at this position, as in this compound, is known to enhance neuroleptic activity.[5]
This document will explore the primary speculated mechanism of this compound—dopamine receptor antagonism—and delve into other potential biological activities, including cytotoxicity, NADPH oxidase inhibition, and disruption of tubulin polymerization, drawing parallels from closely related analogues.
Speculated Mechanisms of Action
Primary Speculation: Dopamine D2 Receptor Antagonism
Beyond the D2 receptor, phenothiazines like chlorpromazine are known to interact with a range of other receptors, including dopamine D1, D3, and D4, serotonin (5-HT) receptors (notably 5-HT2A and 5-HT2C), α-adrenergic receptors, and histamine H1 receptors.[1][2] This polypharmacology contributes to both the therapeutic effects and the side-effect profile of these drugs, which can include sedation, weight gain, and extrapyramidal symptoms.[2][3] It is highly probable that this compound shares this broader receptor interaction profile.
Figure 1: Speculated Dopamine D2 Receptor Antagonism Pathway.
Cytotoxic and Anti-Cancer Potential
A growing body of evidence suggests that phenothiazine derivatives possess anti-cancer properties.[6] This activity is thought to be independent of their neuroleptic effects and occurs at higher concentrations. The proposed mechanisms for this cytotoxicity are multifaceted and include the induction of apoptosis, disruption of calcium signaling through calmodulin inhibition, and compromising plasma membrane integrity.[7]
While specific IC50 values for this compound are not available, studies on related compounds provide insight into its potential potency. The cytotoxic effects of various phenothiazine derivatives against a range of cancer cell lines are summarized in Table 1. Notably, a study on the antitumor activity of phenothiazine-related compounds reported a 50% tissue culture infective dose (TCID50) for a chlorine derivative of phenothiazine of 62.5 µg/mL in HEp-2 tumor cells.
Figure 2: Speculated Cytotoxic Mechanisms of Action.
Inhibition of NADPH Oxidases (NOX)
NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS) and are implicated in various pathologies. Some N-substituted phenothiazines have been identified as inhibitors of NOX enzymes.[8] The inhibitory activity is dependent on the substitution on the nitrogen atom of the phenothiazine ring, with an electron-attracting substituent at the C2 position modulating this activity.[8] This suggests that this compound could potentially inhibit NOX enzymes. For instance, 2-acetylphenothiazine (ML171) has been reported as a potent NOX1 inhibitor with an IC50 of 130–250 nM.[9]
Inhibition of Tubulin Polymerization
Several phenothiazine derivatives, including chlorpromazine, have been shown to inhibit tubulin polymerization.[1] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization can lead to mitotic arrest and apoptosis, a mechanism exploited by several successful anti-cancer drugs. A study on phenothiazine-cyanochalcones identified compounds with potent tubulin polymerization inhibitory activity, with IC50 values in the sub-micromolar range.[10] This presents another plausible, albeit speculative, mechanism of action for this compound, particularly in the context of its potential anti-cancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for phenothiazine derivatives, which can be used to infer the potential activity of this compound.
Table 1: Cytotoxicity of Phenothiazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| Phenothiazine Derivative 1 | HeLa (Cervical Cancer) | MTT | IC50 | 229.1[11] |
| Phenothiazine Derivative 1 | MeWo (Skin Cancer) | MTT | IC50 | 251.9[11] |
| Phenothiazine Derivative 2 | HepG2 (Liver Cancer) | MTT | IC50 | 161.3[11] |
| Phenothiazine Derivative 2 | MCF7 (Breast Cancer) | MTT | IC50 | 131.7[11] |
| PEGylated Phenothiazine | CT-26 (Mouse Colon Carcinoma) | MTT | IC50 | 0.029 |
| Fluphenazine | Various Cancer Cell Lines | MTT | IC50 | 5-20[12] |
| Diazaphenothiazine (DPT-1) | A549 (Lung Carcinoma) | MTT | IC50 | 1.526[13] |
| Diazaphenothiazine (DPT-2) | A549 (Lung Carcinoma) | MTT | IC50 | 3.447[13] |
Table 2: Inhibition of Other Biological Targets by Phenothiazine Derivatives
| Compound | Target | Assay | Endpoint | Value (µM) |
| 2-Acetylphenothiazine (ML171) | NADPH Oxidase 1 (NOX1) | - | IC50 | 0.13-0.25[9] |
| 2-Acetylphenothiazine (ML171) | NADPH Oxidase 2-4 (NOX2-4) | - | IC50 | 3-5[9] |
| Phenothiazine-Cyanochalcone | Tubulin Polymerization | Fluorescence | IC50 | 0.71[10] |
| Carbazole-Cyanochalcone | Tubulin Polymerization | Fluorescence | IC50 | 0.24[10] |
| HQNO | NDH-2 | Bioelectrochemical | IC50 | 6.8[14] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the speculated mechanisms of action.
Dopamine D2 Receptor Binding Assay (Radioligand)
This assay measures the affinity of a compound for the dopamine D2 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., Haloperidol).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[15]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a Radioligand Dopamine D2 Receptor Binding Assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Complete cell culture medium.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Materials:
-
Purified tubulin protein (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution.
-
Test compound (this compound).
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin and polymerization buffer on ice.
-
Add the test compound or control to a 96-well plate pre-warmed to 37°C.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes) at 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.[16]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 can be determined by measuring the inhibition of polymerization at various compound concentrations.[17]
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like other potent phenothiazine neuroleptics, primarily acts as a dopamine D2 receptor antagonist. Its polypharmacological profile likely extends to other monoamine receptors, contributing to a complex interplay of therapeutic and adverse effects. Furthermore, emerging research into the anti-cancer, NOX inhibitory, and anti-tubulin activities of the phenothiazine scaffold opens up new avenues for the therapeutic application of its derivatives.
To definitively elucidate the mechanism of action of this compound, further research is imperative. Specifically, in vitro receptor binding assays are needed to quantify its affinity for a panel of CNS receptors. Cellular assays should be employed to confirm its functional antagonism and to explore its cytotoxic and other potential biological effects. A comprehensive understanding of the structure-activity relationships within the 2-chloro-phenothiazine subclass will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 8. A subset of N-substituted phenothiazines inhibits NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 10-Chloro-10H-phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, composition, and decomposition kinetics of pharmaceutical compounds. For a molecule like 10-Chloro-10H-phenothiazine, TGA can provide critical insights into its stability during manufacturing, storage, and formulation, as well as predicting its behavior under thermal stress.
Experimental Protocol for Thermogravimetric Analysis
A standard experimental protocol for conducting TGA on a phenothiazine derivative like this compound is detailed below. This protocol is based on established methodologies for the analysis of organic compounds and can be adapted based on the specific instrumentation and research questions.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the this compound sample is pure and dry.
-
Weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Record the exact initial mass of the sample.
TGA Parameters:
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster rates can be employed to study the kinetics of decomposition.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is recommended. An oxidizing atmosphere (e.g., air) can be used to investigate thermo-oxidative decomposition.
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
The following diagram illustrates a typical experimental workflow for TGA.
Expected Thermal Decomposition Profile
Based on the thermal behavior of other halogenated phenothiazine derivatives, the TGA curve of this compound is expected to show a multi-stage decomposition process. The presence of the chlorine atom on the phenothiazine ring is likely to influence the onset of decomposition and the nature of the degradation products.
The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound in an inert atmosphere. This data is representative and should be confirmed by experimental analysis.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Major Volatile Products (Predicted) |
| Stage 1 | 250 - 400 | ~15-25 | HCl, fragments of the alkyl chain (if present at N-10) |
| Stage 2 | 400 - 600 | ~40-50 | Fragmentation of the phenothiazine ring, release of sulfur compounds (e.g., H₂S, SO₂) |
| Stage 3 | > 600 | ~20-30 | Further fragmentation and carbonization |
| Residue at 800°C | - | ~5-15 | Carbonaceous residue |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the C-Cl and C-S bonds, which are generally the weaker bonds in the molecule. The proposed pathway involves a series of fragmentation and rearrangement reactions.
The logical relationship for the proposed decomposition pathway is illustrated in the following diagram.
The initial step is predicted to be the elimination of hydrogen chloride (HCl), a common thermal degradation pathway for chlorinated organic compounds. This would lead to the formation of a phenothiazine radical. Subsequent heating would cause the fragmentation of the heterocyclic ring system, releasing smaller volatile molecules. At higher temperatures, these fragments would further decompose, leading to the formation of a stable carbonaceous residue. The exact nature of the decomposition products would need to be confirmed using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion
This technical guide provides a comprehensive theoretical framework for the thermogravimetric analysis of this compound. While awaiting specific experimental data, the presented protocols, expected decomposition profiles, and proposed pathways, derived from analogous compounds, offer valuable guidance for researchers. The thermal stability and decomposition characteristics are critical parameters in the development of pharmaceuticals, and the application of TGA as outlined here is essential for ensuring the quality, safety, and efficacy of this compound-based drug products. Experimental verification of the information presented in this guide is strongly recommended.
Methodological & Application
Application Notes and Protocols for N-Alkylation of Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antipsychotic and antihistaminic to antiemetic and anticancer.[1][2] The biological activity of these compounds is critically influenced by the nature of the substituent at the 10-position of the phenothiazine nucleus. Consequently, the N-alkylation of the phenothiazine ring system is a pivotal synthetic transformation in the development of novel pharmaceutical candidates.
This document provides a detailed protocol for the N-alkylation of phenothiazine. It is important to note that the starting material "10-Chloro-10H-phenothiazine" is generally considered a reactive intermediate rather than a stable, isolable compound for direct N-alkylation in this context. The protocols described herein are for the N-alkylation of phenothiazine or its ring-substituted analogues.
General Reaction Scheme
The N-alkylation of phenothiazine typically proceeds via the deprotonation of the secondary amine with a suitable base, followed by nucleophilic attack of the resulting phenothiazide anion on an alkylating agent, such as an alkyl halide.
-
Phenothiazine + Base → Phenothiazide Anion
-
Phenothiazide Anion + Alkylating Agent → 10-Alkyl-10H-phenothiazine
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol describes a common method for the N-alkylation of phenothiazine using a strong base, sodium hydride, in an aprotic polar solvent, dimethylformamide (DMF).
Materials:
-
10H-Phenothiazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 10H-phenothiazine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the phenothiazine.
-
Addition of Base: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Formation of Anion: Stir the mixture at room temperature for 30-60 minutes. The formation of the phenothiazide anion is often accompanied by a color change.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Extract the aqueous layer with the organic solvent (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more efficient alternative for N-alkylation, avoiding the use of strong, moisture-sensitive bases.[3][4]
Materials:
-
10H-Phenothiazine
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 10H-phenothiazine (1.0 eq), the alkyl halide (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB (e.g., 5 mol%).
-
Addition of Solvents: Add toluene and water to create a biphasic system.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.
Data Presentation
The choice of base, solvent, and reaction conditions can significantly impact the yield of the N-alkylation reaction. The following table summarizes various reported conditions for the N-alkylation of phenothiazine derivatives.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| Ethyl Bromide | K₂CO₃ | Microwave | - | - | 80 | [1] |
| Ethyl Bromide | NaH | Toluene | - | Reflux | 5 | [1] |
| Chloroacetyl chloride | - | Dry Benzene | - | Reflux | - | [5] |
| Various Alkyl Halides | Triethylamine | Toluene | - | Reflux | - | [6] |
| Alkyl Halides | K₂CO₃ | Acetonitrile | - | Reflux | - | [7] |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of phenothiazine.
References
- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 2. jmedchem.com [jmedchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of 10-Chloro-10H-phenothiazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Chloro-10H-phenothiazine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of organic molecules, particularly those with significant pharmacological activities. The phenothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antipsychotic, antihistaminic, antiemetic, and anticancer agents. The presence of a chlorine atom on the phenothiazine ring and the reactive nitrogen at the 10-position provide strategic points for functionalization, allowing for the systematic development of novel derivatives with tailored biological properties.
These application notes provide an overview of the key synthetic transformations involving this compound and its derivatives, including detailed experimental protocols for N-acylation, subsequent heterocycle formation, and Suzuki-Miyaura cross-coupling reactions.
Key Applications in Organic Synthesis
This compound is primarily utilized as a scaffold for the synthesis of more complex molecules through reactions at the N-10 position and the chlorine-substituted carbon.
-
N-Acylation and N-Alkylation: The nitrogen atom of the phenothiazine ring is readily acylated or alkylated to introduce various side chains. This is a common first step in the synthesis of many phenothiazine-based drugs. The introduction of an acetyl chloride moiety, for instance, provides a reactive handle for further elaboration.
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom on the phenothiazine ring can be substituted through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, expanding the chemical diversity of the phenothiazine library.
-
Synthesis of Heterocyclic Derivatives: N-acylated phenothiazine derivatives can be used as precursors for the synthesis of various fused heterocyclic systems with potential biological activities.
-
Formation of N-Mannich Bases: The phenothiazine scaffold can be incorporated into N-Mannich bases, a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes quantitative data for key synthetic transformations involving phenothiazine derivatives.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Acylation | 10H-Phenothiazine | Chloroacetyl chloride, triethylamine, dry benzene, reflux, 9h | N10-(chloroacetyl)phenothiazine | 75 | [1] |
| Hydrazinolysis | N10-(chloroacetyl)phenothiazine | Hydrazine hydrate, absolute ethanol, reflux, 3h | N-[N10-(acetyl phenothiazine)] hydrazine | 94 | [1] |
| N-Acylation | 10H-Phenothiazine | Chloroacetyl chloride, 0-5°C, then reflux at 50-60°C for 3-4h | N-(2-Chloroacetyl)phenothiazine | Not Specified | [2] |
| Suzuki-Miyaura Coupling | 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, toluene, 110°C, 7-8h | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | 53 | [3] |
| N-Alkylation | Phenothiazine derivatives (2a-q) | Methyl 4-(bromomethyl)benzoate (3) | Intermediate esters (4a-q) | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of N10-(chloroacetyl)phenothiazine
This protocol describes the N-acylation of 10H-phenothiazine to form an important intermediate for further derivatization.
Materials:
-
10H-Phenothiazine (1.99 g, 0.01 mol)
-
Chloroacetyl chloride (1.13 g, 0.01 mol)
-
Triethylamine (1 mL)
-
Dry benzene (30 mL)
-
5% Sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 10H-phenothiazine (1.99 g) in dry benzene (20 mL).
-
In a separate vessel, prepare a solution of chloroacetyl chloride (1.13 g) in dry benzene (10 mL) containing triethylamine (1 mL).
-
With continuous stirring, add the chloroacetyl chloride solution to the phenothiazine solution.
-
Reflux the reaction mixture on a water bath for 9 hours.[1]
-
After completion of the reaction, distill off the solvent to obtain a residue.
-
Wash the residue with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Recrystallize the resulting yellow solid from ethanol to obtain pure N10-(chloroacetyl)phenothiazine.
-
The expected yield is approximately 75%.[1]
Protocol 2: Synthesis of N-[N10-(acetyl phenothiazine)] hydrazine
This protocol details the conversion of the chloroacetyl intermediate to a hydrazine derivative, a key step for the synthesis of various heterocyclic compounds.
Materials:
-
N10-(chloroacetyl)phenothiazine (2.76 g, 0.01 mol)
-
Hydrazine hydrate (0.5 mL, 0.01 mol)
-
Absolute ethanol (25 mL)
Procedure:
-
Dissolve N10-(chloroacetyl)phenothiazine (2.76 g) in absolute ethanol (25 mL) in a round-bottom flask.
-
With continuous stirring, add hydrazine hydrate (0.5 mL).
-
Reflux the resulting mixture on a water bath for 3 hours.[1]
-
Cool the mixture, which will result in the formation of a yellow precipitate.
-
Filter the precipitate and recrystallize it from ethanol to obtain pure N-[N10-(acetyl phenothiazine)] hydrazine.
-
The expected yield is approximately 94%.[1]
Protocol 3: General Protocol for Suzuki-Miyaura Cross-Coupling of Chloro-phenothiazine Derivatives
This protocol provides a general methodology for the palladium-catalyzed cross-coupling of a chloro-substituted phenothiazine with a boronic acid. This reaction is crucial for the introduction of aryl substituents.
Materials:
-
Chloro-phenothiazine derivative (e.g., 6-Chloro-5H-benzo[a]phenothiazin-5-one) (1 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3 mmol)
-
Toluene
Procedure:
-
In a reaction vessel, combine the chloro-phenothiazine derivative (1 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3 mmol).
-
Add a suitable volume of toluene to the mixture.
-
Reflux the reaction mixture at 110°C for 7-8 hours under an inert atmosphere.[3]
-
After cooling, the reaction mixture is typically subjected to an aqueous work-up.
-
The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Phenothiazine-based drug development workflow.
References
Application of 10-Chloro-10H-phenothiazine in Cancer Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, are increasingly being investigated for their potential as anticancer agents.[1][2] Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, make them attractive candidates for cancer therapy. This document provides detailed application notes and protocols for studying the effects of 10-Chloro-10H-phenothiazine and its derivatives on cancer cell lines. While specific cytotoxic data for the parent compound this compound is limited in publicly available literature, this guide presents data for structurally related 2-chloro-phenothiazine derivatives and outlines the key experimental procedures to evaluate its anticancer potential.
Data Presentation: Cytotoxicity of 2-Chloro-10H-phenothiazine Derivatives
Table 1: TCID50 of 10-[n-(Phthalimido)alkyl]-2-chloro-10H-phenothiazines in HEp-2 Cells [3]
| Compound | n | R | TCID50 (µg/mL) |
| 10-[3-(Phthalimido)propyl]-2-chloro-10H-phenothiazine | 3 | Cl | 75.0 |
| 10-[4-(Phthalimido)butyl]-2-chloro-10H-phenothiazine | 4 | Cl | 31.3 |
Table 2: TCID50 of 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)alkyl-1-ureas in HEp-2 Cells [3]
| Compound | n | R | TCID50 (µg/mL) |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | 3 | Cl | 6.3 |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | 4 | Cl | 7.8 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL PI in PBS) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Mechanisms and Workflows
Signaling Pathways
Phenothiazines are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates the potential impact of this compound on the MAPK/ERK and PI3K/AKT pathways.
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anticancer properties of this compound in cancer cell lines.
Caption: General experimental workflow for in vitro evaluation.
Logical Relationship: Structure-Activity
This diagram illustrates the logical relationship between the core phenothiazine structure and its derivatization to modulate anticancer activity.
Caption: Structure-activity relationship of phenothiazine derivatives.
References
Application Notes and Protocols for Antimicrobial Screening of 10-Chloro-10H-phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of 10-Chloro-10H-phenothiazine derivatives. The following sections detail the methodologies for key experiments, present a summary of quantitative data from representative studies, and visualize the experimental workflow and a proposed mechanism of action.
Introduction
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, this compound derivatives have emerged as promising candidates for antimicrobial drug development. Their purported mechanisms of action include the disruption of bacterial cell membranes, inhibition of efflux pumps, and the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death.[1][2] This document outlines the standard protocols for evaluating the antimicrobial efficacy of these compounds.
Experimental Protocols
Detailed methodologies for the agar well diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are provided below.
Agar Well Diffusion Assay
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile petri dishes
-
Bacterial and/or fungal cultures
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the compounds)
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of microbial growth.
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Test Compounds: Carefully add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into each well. Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[3][4][5]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[6]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial and/or fungal cultures
-
Sterile multichannel pipettes and tips
-
This compound derivatives dissolved in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Sterility control (broth only)
-
Microplate reader (optional)
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the appropriate broth directly in the 96-well plate. Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across a row.[7][8]
-
Preparation of Inoculum: Prepare a microbial suspension as described in the agar well diffusion assay. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the growth control wells. The final volume in each well is typically 100-200 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Negative Control: Wells containing broth, inoculum, and the solvent used to dissolve the compounds.
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[8][9]
Data Presentation
The following tables summarize representative quantitative data for the antimicrobial activity of this compound derivatives against various microorganisms.
Table 1: Zone of Inhibition of this compound Derivatives
| Compound | Concentration (µg/mL) | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) |
| Derivative A | 50 | 18 | 15 | 16 |
| Derivative B | 50 | 22 | 19 | 20 |
| Derivative C | 50 | 15 | 12 | 14 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Fluconazole | 10 | - | - | 22 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |
| Derivative A | 16 | 32 | 32 |
| Derivative B | 8 | 16 | 16 |
| Derivative C | 32 | 64 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivatives and microbial strains tested.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial screening.
Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanism of phenothiazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hereditybio.in [hereditybio.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. youtube.com [youtube.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
High-performance liquid chromatography (HPLC) analysis of 10-Chloro-10H-phenothiazine
Application Note and Protocol for the HPLC Analysis of 10-Chloro-10H-phenothiazine
Introduction
This compound is a chlorinated derivative of phenothiazine, a heterocyclic compound that forms the core structure of many antipsychotic drugs. Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of this and related compounds in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phenothiazine derivatives due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and drug development professionals. The method is based on reverse-phase chromatography with UV detection, leveraging established methodologies for similar phenothiazine compounds.
Physicochemical Properties
A summary of the relevant physicochemical properties of 2-Chloro-10H-phenothiazine, a closely related and more commonly referenced compound, is provided in the table below. These properties are critical for method development, particularly in selecting appropriate solvents and understanding the compound's behavior during analysis.
| Property | Value | Reference |
| Physical State | Powder Solid | [1] |
| Color | Green | [1] |
| Melting Point | 197 - 202 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1] |
| UV Absorption (λmax) | 250-265 nm and 300-320 nm | [3] |
HPLC Method Parameters
The following table outlines the recommended HPLC conditions for the analysis of this compound. These parameters are based on methods developed for other chlorinated phenothiazines and are expected to provide good resolution and peak shape.[4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Run Time | 15 minutes |
Experimental Protocols
1. Preparation of Reagents and Mobile Phase
-
0.1 M Ammonium Acetate Buffer (pH 5.0):
-
Weigh 7.708 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
-
Mobile Phase (Acetonitrile : 0.1 M Ammonium Acetate Buffer (40:60 v/v)):
-
Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1 M ammonium acetate buffer (pH 5.0).
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
-
2. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (1-20 µg/mL):
-
Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations of 1, 5, 10, 15, and 20 µg/mL.
-
3. Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets (or the contents of capsules).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.
4. HPLC Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a working standard solution (e.g., 10 µg/mL).
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
5. Calibration and Quantification
-
Inject the prepared standard solutions in duplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be greater than 0.999.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters
The developed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at the repeatability and intermediate precision levels. | RSD ≤ 2.0% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time of the analyte peak. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% for variations in flow rate, mobile phase composition, and column temperature. |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Logical relationships in HPLC method development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2-Chlorophenothiazine | 92-39-7 | Benchchem [benchchem.com]
- 3. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 10-Chloro-10H-phenothiazine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Chloro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class of molecules. Phenothiazines are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The addition of a chlorine atom to the phenothiazine core can significantly influence its physicochemical properties and biological activity. Accurate and reliable analytical methods are therefore essential for the identification, quantification, and quality control of chlorinated phenothiazine derivatives in various matrices.
This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS offers excellent chromatographic separation and sensitive detection, providing both qualitative and quantitative information about the analyte. The protocol outlined below is suitable for the analysis of this compound in research and drug development settings.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique will depend on the matrix in which the this compound is being analyzed (e.g., reaction mixture, biological fluid, pharmaceutical formulation). Below are general guidelines for liquid and solid samples.
a. Liquid Samples (e.g., Reaction Mixtures, Solutions)
-
Direct Injection: For clean samples with concentrations in the µg/mL range or higher, a direct injection following dilution with a suitable solvent (e.g., ethyl acetate, dichloromethane) may be sufficient.
-
Liquid-Liquid Extraction (LLE): For samples with complex matrices or lower concentrations, LLE can be employed to extract and concentrate the analyte.
-
To 1 mL of the liquid sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the injection solvent.
-
b. Solid Samples (e.g., Powders, Tissues)
-
Solvent Extraction:
-
Weigh an appropriate amount of the homogenized solid sample.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile) in a 1:10 solid-to-solvent ratio.
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require further cleanup using Solid Phase Extraction (SPE).
-
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with 2 mL of methanol or another suitable organic solvent.
-
Evaporate the eluate and reconstitute in the injection solvent.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 min |
Data Presentation
Expected Retention Time and Mass Spectral Data
The retention time of this compound will be influenced by the specific GC conditions. Based on data for the closely related 2-Chlorophenothiazine, which has a reported Kovats retention index of approximately 2099 on a non-polar column, the elution is expected in the mid-to-late region of the chromatogram under the specified conditions.
The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 233, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M peak).
Table 1: Expected Key Mass Fragments for this compound
| m/z | Relative Abundance | Proposed Fragment Identity |
| 233 | Moderate | Molecular Ion ([M]⁺) |
| 235 | Low | Isotopic peak of the molecular ion ([M+2]⁺) |
| 198 | High | Loss of Chlorine ([M-Cl]⁺) |
| 199 | High | Phenothiazine radical cation |
| 180 | Moderate | Loss of Sulfur and Chlorine, followed by rearrangement |
| 167 | Moderate | Further fragmentation of the phenothiazine ring system |
Table 2: Method Validation Parameters (Example Data)
For quantitative applications, a full method validation should be performed. The following table provides an example of typical performance data that should be established.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
| Specificity | No interference from matrix components |
Mandatory Visualization
Caption: GC-MS workflow for the analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the expected data, will enable researchers and scientists to effectively identify and quantify this compound in various matrices. The provided workflow diagram offers a clear visual representation of the entire analytical process. Proper method validation is crucial for ensuring the accuracy and precision of the results in quantitative applications.
Developing Novel Assays Using 10-Chloro-10H-phenothiazine
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides detailed application notes and protocols for two novel assays utilizing 10-Chloro-10H-phenothiazine, a versatile heterocyclic compound. These assays are designed for researchers in academia and industry, including those involved in drug discovery and development. The protocols offer robust methodologies for a fluorescence-based enzyme activity assay and a cell-based signaling pathway assay.
Assay 1: Quantitative Fluorometric Assay for Peroxidase Activity
Application Note
Title: A Novel Fluorescence Quenching-Based Assay for the Sensitive Detection of Peroxidase Activity Using this compound.
Introduction/Purpose: Horseradish peroxidase (HRP) and other peroxidases are widely used as enzymes in various biotechnological applications, including immunoassays (ELISA), immunohistochemistry, and biosensors. The development of sensitive and reliable methods for detecting peroxidase activity is crucial. This application note describes a novel fluorometric assay for the quantification of peroxidase activity based on the oxidation of this compound.
Principle of the Assay: The assay is based on the principle of fluorescence quenching. This compound is a fluorescent molecule. In the presence of a peroxidase and hydrogen peroxide (H₂O₂), this compound is oxidized to a non-fluorescent radical cation. The decrease in fluorescence intensity is directly proportional to the peroxidase activity. The chloro-substituent on the phenothiazine ring influences the redox potential of the molecule, potentially providing enhanced sensitivity and stability compared to unsubstituted phenothiazine.
Materials and Reagents:
-
This compound (CAS: 92-39-7)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Assay Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 410 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Applications:
-
Quantification of peroxidase activity in purified enzyme preparations.
-
High-throughput screening of peroxidase inhibitors.
-
Use as a detection system in ELISA and other immunoassays.
-
Measurement of H₂O₂ production in biological samples.
Experimental Protocol
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve 2.34 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Working Solution of this compound (100 µM): Dilute the 10 mM stock solution 1:100 in Assay Buffer.
-
H₂O₂ Stock Solution (1 M): Prepare a 1 M stock solution of H₂O₂ in deionized water.
-
Working Solution of H₂O₂ (10 mM): Dilute the 1 M stock solution 1:100 in Assay Buffer.
-
HRP Standard Solutions: Prepare a series of HRP dilutions in Assay Buffer (e.g., 0-10 mU/mL).
-
-
Assay Procedure:
-
Add 50 µL of the HRP standard or unknown sample to each well of a 96-well black microplate.
-
Add 25 µL of the 100 µM this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the 10 mM H₂O₂ working solution to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 410 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no HRP) from all readings.
-
Plot the decrease in fluorescence (or fluorescence intensity) against the HRP concentration to generate a standard curve.
-
Determine the peroxidase activity of the unknown samples by interpolating their fluorescence values from the standard curve.
-
Data Presentation
Table 1: Hypothetical Data for HRP Standard Curve
| HRP Concentration (mU/mL) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 | 9850 | 150 |
| 1 | 8520 | 120 |
| 2 | 7210 | 100 |
| 4 | 4860 | 85 |
| 6 | 2530 | 60 |
| 8 | 1240 | 40 |
| 10 | 510 | 25 |
Visualization
Caption: Workflow for the fluorescence quenching-based peroxidase assay.
Assay 2: Cell-Based Immunofluorescence Assay for Screening Modulators of Autophagy
Application Note
Title: A Novel Cell-Based Assay to Screen for Modulators of Autophagy Using this compound as a Tool Compound.
Introduction/Purpose: Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. This makes the identification of novel autophagy modulators a critical area of research. This application note describes a cell-based immunofluorescence assay for screening compounds that modulate autophagy, using this compound as a reference compound known to influence this pathway.
Principle of the Assay: The assay monitors autophagy by quantifying the accumulation of the p62/SQSTM1 protein, an autophagy substrate that is degraded upon autophagy induction. Inhibition of autophagy leads to the accumulation of p62, which can be visualized and quantified by immunofluorescence microscopy. This compound is used to modulate autophagy, and the change in p62 levels is measured. Test compounds are screened for their ability to either enhance or reverse the effect of this compound on p62 accumulation.
Materials and Reagents:
-
This compound (CAS: 92-39-7)
-
Human cervical cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-p62/SQSTM1
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Applications:
-
Screening of small molecule libraries for novel autophagy inhibitors or inducers.
-
Characterization of the mechanism of action of potential drug candidates.
-
Studying the role of autophagy in various disease models.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed HeLa cells into 96-well imaging plates at a density of 10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds. Include appropriate controls (vehicle, positive control like chloroquine).
-
Incubate the cells for 24 hours at 37°C.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-p62/SQSTM1) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of p62/SQSTM1 fluorescence per cell. Normalize the data to the cell number (DAPI count).
-
Data Presentation
Table 2: Hypothetical Data for p62/SQSTM1 Accumulation
| Treatment | Concentration (µM) | Average p62 Fluorescence Intensity (per cell) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 15 |
| This compound | 10 | 350 | 45 |
| Chloroquine (Positive Control) | 50 | 420 | 50 |
| Test Compound A | 10 | 120 | 20 |
| Test Compound B | 10 | 280 | 35 |
Visualization
Caption: Modulation of the autophagy pathway by this compound.
Application Notes and Protocols: 10-Chloro-10H-phenothiazine as a Putative Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Phenothiazine and its derivatives are a well-established class of heterocyclic compounds known for their rich photophysical and electronic properties. The core 10H-phenothiazine structure possesses a non-planar, butterfly-like conformation and is an electron-rich system, making it a promising fluorophore.[1] Functionalization of the phenothiazine core allows for the tuning of its fluorescent properties and the development of probes for various analytes and biological systems.[2][3]
This document outlines the potential of 10-Chloro-10H-phenothiazine as a fluorescent probe. The introduction of a chlorine atom at the 10-position of the phenothiazine ring is hypothesized to modulate its electronic and, consequently, its fluorescent characteristics. While specific data is lacking, we can infer potential properties and applications based on related compounds.
Predicted Photophysical Properties
The photophysical properties of the parent 10H-phenothiazine provide a baseline for predicting the behavior of this compound. 10H-phenothiazine is known to exhibit fluorescence, and its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[1][4]
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Comments |
| Excitation Wavelength (λex) | ~250 - 320 nm | Based on the absorption maxima of 10H-phenothiazine (λmax = 252 nm and 316 nm).[4] The chloro- substitution at the N-10 position may cause a slight shift. |
| Emission Wavelength (λem) | ~400 - 500 nm | 10H-phenothiazine has a reported emission maximum around 454 nm.[4] The position of the emission peak will be highly solvent-dependent. |
| Quantum Yield (ΦF) | Moderate to Low | Halogen substitution, particularly with heavier halogens, can enhance intersystem crossing to the triplet state, potentially reducing fluorescence quantum yield. This is known as the "heavy atom effect." |
| Fluorescence Lifetime (τF) | Nanosecond range | Typical for many organic fluorophores. |
| Stokes Shift | Large | Phenothiazine derivatives are known for their significant Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[5] |
Potential Applications
Based on the applications of other functionalized phenothiazines, this compound could potentially be developed as a fluorescent probe for:
-
Sensing Reactive Oxygen Species (ROS): The electron-rich phenothiazine core is susceptible to oxidation. This property could be exploited to design a "turn-off" or "turn-on" fluorescent probe for detecting various ROS, which are important in cellular signaling and disease.
-
Detecting Metal Ions: The nitrogen and sulfur atoms in the phenothiazine ring can act as coordination sites for metal ions. The binding of a metal ion could modulate the fluorescence of the molecule, enabling its use as a sensor.
-
Monitoring Environmental Pollutants: Functionalized phenothiazines have been used to detect pollutants.[3] this compound could potentially be modified to selectively bind to specific environmental contaminants.
-
Cellular Imaging: If the molecule exhibits sufficient brightness and photostability, and can be targeted to specific organelles, it could be used in fluorescence microscopy to visualize cellular structures and processes.
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific use of this compound.
Synthesis of this compound
The synthesis of 10-halo-phenothiazines is not as straightforward as substitution on the aromatic rings. A potential synthetic route could involve the direct chlorination of 10H-phenothiazine using a suitable chlorinating agent. However, this reaction may lead to a mixture of products, including substitution on the aromatic rings. A more controlled synthesis might be required.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol:
-
Deprotonation: To a solution of 10H-phenothiazine in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phenothiazine anion.
-
Chlorination: Cool the reaction mixture back to 0 °C and add a solution of a suitable chlorinating agent (e.g., N-Chlorosuccinimide, NCS) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.
Characterization of Fluorescent Properties
Workflow for Photophysical Characterization:
Caption: Workflow for characterizing fluorescent properties.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile). Prepare a series of dilutions to determine the linear range of absorbance and fluorescence.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solutions using a UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its λmax.
-
Record the fluorescence excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Measurement:
-
Measure the fluorescence quantum yield relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
The quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol for Analyte Sensing (Hypothetical)
This protocol outlines a general procedure for testing the ability of this compound to act as a fluorescent probe for a hypothetical analyte (e.g., a reactive oxygen species).
Signaling Pathway for a "Turn-Off" Sensor:
Caption: Hypothetical "turn-off" sensing mechanism.
Protocol:
-
Probe Solution: Prepare a solution of this compound in a biologically compatible buffer (e.g., phosphate-buffered saline, PBS, with a small percentage of a co-solvent like DMSO to ensure solubility).
-
Analyte Solutions: Prepare stock solutions of the analyte of interest and a series of potential interfering species.
-
Fluorescence Titration:
-
To a cuvette containing the probe solution, add increasing concentrations of the analyte.
-
After each addition, record the fluorescence spectrum.
-
Plot the change in fluorescence intensity as a function of analyte concentration to determine the detection limit and dynamic range.
-
-
Selectivity Study:
-
To separate solutions of the probe, add a fixed concentration of the analyte and each of the potential interfering species.
-
Compare the fluorescence response to determine the selectivity of the probe for the target analyte.
-
-
Response Time:
-
To the probe solution, add a fixed concentration of the analyte and monitor the change in fluorescence intensity over time to determine the reaction kinetics.
-
Conclusion
While this compound is not a well-characterized fluorescent probe, its structural similarity to other fluorescent phenothiazine derivatives suggests it may possess interesting photophysical properties. The protocols and potential applications outlined in this document provide a framework for initiating research into this compound. Experimental validation of its synthesis, photophysical properties, and sensing capabilities is essential to establish its utility as a fluorescent probe for researchers, scientists, and drug development professionals.
References
- 1. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 10-Chloro-10H-phenothiazine Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and enzymatic inhibition of 10-Chloro-10H-phenothiazine and its derivatives. The following sections detail the synthetic protocols, quantitative inhibitory data against key enzymes, and the signaling pathways affected by these compounds.
Introduction
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have been extensively studied for their wide range of biological activities. The introduction of a chlorine atom at the 10-position of the phenothiazine nucleus creates a reactive intermediate, this compound, which serves as a versatile precursor for the synthesis of a diverse library of derivatives. These derivatives have shown significant potential as inhibitors of various enzymes, including cholinesterases, trypanothione reductase, and glutathione reductase, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases, parasitic infections, and cancer.
Synthesis of this compound and Derivatives
The synthesis of this compound based enzyme inhibitors typically involves a multi-step process, starting with the synthesis of the phenothiazine core, followed by chlorination at the N-10 position, and subsequent derivatization to introduce various functional groups.
Experimental Protocols
Protocol 1: Synthesis of 10H-Phenothiazine (1)
This protocol describes the synthesis of the foundational phenothiazine ring system from diphenylamine.
-
Materials: Diphenylamine, sulfur, iodine.
-
Procedure:
-
A mixture of diphenylamine (0.01 mol), sulfur (0.02 mol), and a catalytic amount of iodine is heated in a sand bath at 250-260°C for 5 hours.[1]
-
The reaction mixture is then cooled and dissolved in hot ethanol.[1]
-
The ethanolic solution is poured into water to precipitate the product.[1]
-
The resulting yellow precipitate is filtered and recrystallized from ethanol to yield pure 10H-Phenothiazine.[1]
-
Protocol 2: Synthesis of 10-(Chloroacetyl)-2-chloro-10H-phenothiazine (A derivative example)
This protocol details the synthesis of an N-acylated derivative from 2-chlorophenothiazine, which is a common starting material for many enzyme inhibitors. A similar procedure can be followed to synthesize other N-acyl derivatives.
-
Materials: 2-Chlorophenothiazine, chloroacetyl chloride, dry benzene, triethylamine.
-
Procedure:
-
To a solution of 2-chlorophenothiazine (0.01 mol) in dry benzene (20 mL), a solution of chloroacetyl chloride (0.01 mol) in dry benzene (10 mL) containing triethylamine (1 mL) is added with continuous stirring.[1]
-
The reaction mixture is refluxed on a water bath for 9 hours.[1]
-
The solvent is removed by distillation.[1]
-
The residue is washed with 5% sodium bicarbonate solution to remove acidic impurities.[1]
-
The product is then crystallized from ethanol.[1]
-
Protocol 3: General Procedure for the Synthesis of 10-substituted-2-chlorophenothiazine Derivatives
This protocol provides a general method for the N-alkylation of 2-chlorophenothiazine, a key step in creating a variety of enzyme inhibitors.
-
Materials: 2-Chlorophenothiazine, appropriate alkylating agent (e.g., 1-(3-chloropropyl)-4-methylpiperazine), a mild base (e.g., sodium tertiary butoxide), and an organic solvent (e.g., dimethyl sulfoxide).
-
Procedure:
-
To a mixture of 2-chlorophenothiazine and the mild base in the organic solvent, the alkylating agent is added gradually at a controlled temperature (e.g., 10-20°C).
-
The reaction mixture is then heated (e.g., to 30-50°C) and stirred until the reaction is complete, as monitored by a suitable technique like HPLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Enzyme Inhibition Data
The following tables summarize the quantitative data for the inhibition of key enzymes by various this compound derivatives and related phenothiazine compounds.
Table 1: Inhibition of Cholinesterases by Phenothiazine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Chlorpromazine | Acetylcholinesterase (AChE) | 11 ng/mL | [2] |
| Promethazine | Acetylcholinesterase (AChE) | 17 ng/mL | [2] |
| Thioridazine | Acetylcholinesterase (AChE) | 27 ng/mL | [2] |
| Chlorpromazine S-oxide | Acetylcholinesterase (AChE) | 1.8 ng/mL | [2] |
| Promethazine S-oxide | Acetylcholinesterase (AChE) | 2.5 ng/mL | [2] |
| Various Phenothiazine Derivatives | Butyrylcholinesterase (BChE) | 0.05 - 5 | --INVALID-LINK-- |
Table 2: Inhibition of Trypanothione Reductase by Phenothiazine Derivatives
| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |
| Clomipramine | Trypanothione Reductase | 6 | Competitive | [3] |
| Various 2-substituted Phenothiazines | Trypanothione Reductase | Varies | Competitive | [4][5] |
| Various N-acylpromazines | Trypanothione Reductase | Varies | Competitive | [4][5] |
Table 3: Inhibition of Glutathione Reductase by Phenothiazine Derivatives and Other Compounds
| Compound | Enzyme | IC50 (µM) | Reference |
| N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU) | Glutathione Reductase | 1.6 ± 0.2 | [6] |
| N-Methylpyrrole derivative (8m) | Glutathione Reductase | 0.104 | [7] |
| N-Methylpyrrole derivative (8n) | Glutathione Reductase | 0.678 | [7] |
| N-Methylpyrrole derivative (8q) | Glutathione Reductase | 0.846 | [7] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating key signaling pathways. The primary mechanisms involve the antagonism of dopamine and muscarinic acetylcholine receptors.
Dopamine D2 Receptor Antagonism
Phenothiazines are well-known antagonists of the dopamine D2 receptor.[2] This inhibition is central to their antipsychotic effects and also influences other physiological processes.
Caption: Inhibition of Dopamine D2 Receptor Signaling.
Phenothiazine derivatives act as antagonists at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[4] Blockade of this receptor prevents the inhibition of adenylyl cyclase, leading to an alteration in the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA), thereby modulating neuronal excitability.[4]
Muscarinic Acetylcholine Receptor Antagonism
Certain phenothiazine derivatives also exhibit antagonistic activity at muscarinic acetylcholine receptors (mAChRs). This can lead to a range of effects, including anticholinergic side effects, but also holds therapeutic potential.
Caption: Inhibition of Muscarinic Acetylcholine Receptor Signaling.
Phenothiazines can act as antagonists at different subtypes of muscarinic acetylcholine receptors. Blockade of M1, M3, and M5 receptors, which are Gq-coupled, interferes with the phospholipase C (PLC) signaling pathway, affecting intracellular calcium levels and protein kinase C (PKC) activity.[8][9] Antagonism of M2 and M4 receptors, which are Gi-coupled, modulates the adenylyl cyclase/cAMP pathway.[8][9]
Experimental Workflow for Synthesis and Screening
The overall process for developing and evaluating this compound based enzyme inhibitors follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for Inhibitor Development.
References
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine inhibitors of trypanothione reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols: 10-Chloro-10H-phenothiazine in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Chloro-10H-phenothiazine and its derivatives are a versatile class of heterocyclic compounds. While extensively studied for their pharmacological activities, their unique electronic and photophysical properties have garnered significant interest in the field of materials science. This document provides an overview of the applications of this compound-based materials, with a focus on organic light-emitting diodes (OLEDs) and as polymer antioxidants. Detailed experimental protocols and key performance data are presented to facilitate further research and development.
Application in Organic Light-Emitting Diodes (OLEDs)
Phenothiazine derivatives are excellent hole-transporting materials and can be functionalized to act as emitters in OLEDs. The presence of the electron-rich phenothiazine core, combined with various electron-accepting or -donating moieties, allows for the tuning of emission colors and improvement of device efficiency. The chloro-substitution on the phenothiazine ring can further modify the electronic properties and stability of the resulting materials.
Quantitative Data for OLEDs with Phenothiazine-Based Emitters
The following table summarizes the performance of various OLEDs incorporating phenothiazine derivatives as the emitting layer.
| Emitter Material | Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) / Color | CIE (x, y) | Ref. |
| Poly(3,7-N-octyl phenothiazinyl cyanoterephthalylidene) (PQP) | None (single layer) | ITO/PQP/Mg:Ag | - | ~60 at 17V | 664 / Red | - | [1] |
| Poly(3,7-N-octyl phenothiazinyl cyanoisophthalylidene) (PQM) | None (single layer) | ITO/PQM/Mg:Ag | - | 150 at 14V | 608 / Orange | - | [1] |
| 10-phenyl-10H-phenothiazine 5,5-dioxide derivative (PXZ2PTO) | None (non-doped) | Not Specified | 16.4 | - | Green | - | [2] |
| Phenothiazine-dibenzo[a,j]phenazine-phenothiazine triad | CBP | ITO/DNTPD/NPD/CBP:Emitter(5wt%)/Alq3/LiF/Al | 16.8 | - | Orange | - | [3] |
| Phenothiazine-benzothiadiazine-1,1-dioxide derivative (PTZ-SA) | None (non-doped) | Not Specified | 4.2 | - | 568 / Yellow | (0.44, 0.50) | [4] |
| PTZ-SA doped with Ir(piq)2acac | Not Specified | Not Specified | 8.1 | - | Red | - | [4] |
| Phenoxazine/Phenothiazine-based TADF Emitters (KCPOZ/KCPTZ) | CBP | Not Specified | up to 31.5 | 18,240 | Yellow | - | [5] |
| Dibenzo[a,c]phenazine-based TADF emitters with DMAC donors | mCBP | ITO/MoO3/NPB/TCTA/mCBP:Emitter(18-20wt%)/TmPYPB/LiF/Al | 22.0 | - | 606 / Orange-Red | - | [6] |
Note: EQE stands for External Quantum Efficiency; CIE for Commission Internationale de l'Éclairage color coordinates; ITO for Indium Tin Oxide; NPB for N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine; TCTA for Tris(4-carbazoyl-9-ylphenyl)amine; mCBP for 3,3-Di(9H-carbazol-9-yl)biphenyl; TmPYPB for 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene; Alq3 for Tris(8-hydroxyquinolinato)aluminium; LiF for Lithium Fluoride; Al for Aluminum; Mg:Ag for Magnesium-Silver alloy; CuPc for Copper Phthalocyanine; DNTPD for N,N'-diphenyl-N,N'-bis(4'-(N,N-diphenylamino)-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine.
Experimental Protocol: Fabrication of a Phenothiazine-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED device using a phenothiazine derivative as the emitter.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound-based emitter material
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material (e.g., mCBP)
-
Electron Transport Layer (ETL) material (e.g., TmPYPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Equipment:
-
Substrate cleaning bath (ultrasonic)
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Glovebox with an inert atmosphere (N₂)
-
Source meter for electrical characterization
-
Spectrometer for electroluminescence analysis
Procedure:
-
Substrate Cleaning: a. Cut ITO-coated glass substrates to the desired size. b. Sequentially sonicate the substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas. d. Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
Organic Layer Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. b. Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. i. Hole Injection Layer (HIL): Deposit MoO₃ (e.g., 5 nm) at a rate of ~0.1 Å/s. ii. Hole Transport Layer (HTL): Deposit NPB (e.g., 40 nm) at a rate of ~1-2 Å/s. iii. Emitting Layer (EML): Co-evaporate the this compound-based emitter and the host material (e.g., mCBP) from separate sources. The doping concentration of the emitter is typically between 5-20 wt%. The total thickness of this layer is usually around 20 nm, deposited at a rate of ~1-2 Å/s. iv. Electron Transport Layer (ETL): Deposit TmPYPB (e.g., 40 nm) at a rate of ~1-2 Å/s.
-
Cathode Deposition: a. Following the organic layer deposition, deposit the Electron Injection Layer (EIL), typically LiF (e.g., 1 nm), at a rate of ~0.1 Å/s. b. Deposit the metal cathode, typically Al (e.g., 100 nm), at a rate of ~5-10 Å/s. A shadow mask is used to define the active area of the device.
-
Encapsulation and Characterization: a. Transfer the fabricated device to an inert atmosphere glovebox for encapsulation to protect the organic layers from moisture and oxygen. A UV-curable epoxy and a glass lid are commonly used for this purpose. b. Characterize the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer. c. Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectrometer. d. Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the obtained data.
Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a multilayer organic light-emitting diode (OLED).
Application as Polymer Antioxidants
Phenothiazine and its derivatives are known to act as effective antioxidants for various organic materials, including polymers. They function as radical scavengers, inhibiting the auto-oxidation chain reactions that lead to material degradation. The mechanism typically involves the donation of a hydrogen atom from the N-H group of the phenothiazine ring to a peroxyl radical, thereby terminating the degradation chain.
Quantitative Data for Antioxidant Activity
The following table presents data on the antioxidant activity of phenothiazine derivatives.
| Phenothiazine Derivative | Substrate Oxidized | Method | Inhibition Rate Constant (fk7) (M⁻¹s⁻¹) | Inhibition Capacity (f) | Ref. |
| 10H-phenothiazin-2-yl-methanamine | Isopropyl alcohol | Manometric oxygen absorption | (23.6 ± 3.5) × 10⁵ | 19.2 ± 2.0 | |
| 10H-phenothiazin-2-yl-methanamine | 1,4-dioxane | Manometric oxygen absorption | - | - | |
| Propenylphenothiazine dimer (DPPT) | 85% water-ethanol | Electrochemical reduction of oxygen | Highest in the series tested | - | [7] |
| cis-10-propenylphenothiazine | 85% water-ethanol | Electrochemical reduction of oxygen | - | - | [7] |
| Pyridophenothiazine | 85% water-ethanol | Electrochemical reduction of oxygen | - | - | [7] |
| Phenothiazine | 85% water-ethanol | Electrochemical reduction of oxygen | Lowest in the series tested | - | [7] |
Note: The inhibition rate constant (fk7) and inhibition capacity (f) are measures of antioxidant efficiency.
Experimental Protocol: Evaluation of Antioxidant Efficacy in a Polymer
This protocol outlines a method to assess the antioxidant performance of a this compound derivative in a polymer matrix, such as polypropylene (PP), using oven aging.
Materials:
-
Polypropylene (PP) powder (unstabilized)
-
This compound derivative
-
Processing stabilizer (e.g., a phosphite antioxidant)
-
Dichloromethane or other suitable solvent
-
Methanol
Equipment:
-
Twin-screw extruder or a two-roll mill
-
Compression molding press
-
Air-circulating oven
-
Tensile testing machine
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Compounding: a. Dry the polypropylene powder in a vacuum oven to remove any moisture. b. Prepare a masterbatch by dissolving the this compound derivative and a processing stabilizer in a minimal amount of dichloromethane. c. Add the masterbatch solution to the PP powder and mix thoroughly to ensure uniform distribution of the antioxidant. d. Evaporate the solvent completely under vacuum. e. Melt-compound the mixture using a twin-screw extruder or a two-roll mill at a temperature above the melting point of PP (e.g., 180-200 °C). Prepare a control sample of PP with only the processing stabilizer under the same conditions.
-
Sample Preparation: a. Compression mold the compounded polymer into thin films or plaques of a specific thickness (e.g., 1 mm) using a hot press. b. Cut the molded sheets into dumbbell-shaped specimens for tensile testing and rectangular films for FTIR analysis.
-
Accelerated Aging: a. Place the prepared polymer samples in an air-circulating oven at an elevated temperature (e.g., 135 °C) to accelerate the thermo-oxidative degradation. b. Periodically remove samples from the oven at set time intervals (e.g., every 24 hours).
-
Performance Evaluation: a. Mechanical Properties: Perform tensile testing on the aged dumbbell specimens to measure properties like tensile strength and elongation at break. The time to failure is often defined as the time at which the elongation at break drops to 50% of its initial value. b. Chemical Changes: Analyze the aged films using an FTIR spectrometer. Monitor the formation of carbonyl groups (around 1715 cm⁻¹) as an indicator of oxidation. The increase in the carbonyl index over time reflects the rate of degradation. c. Visual Inspection: Observe the samples for any changes in color (yellowing) or the appearance of cracks.
-
Data Analysis: a. Plot the mechanical properties (e.g., elongation at break) and the carbonyl index as a function of aging time for both the stabilized and unstabilized polymer samples. b. Compare the time to failure and the rate of carbonyl group formation to evaluate the effectiveness of the this compound derivative as an antioxidant.
Workflow for Antioxidant Evaluation in a Polymer
Caption: Workflow for evaluating the antioxidant efficacy of a phenothiazine derivative in a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox Catalysis with 10-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild reaction conditions. Phenothiazine derivatives, in particular, have garnered significant attention as potent organophotocatalysts due to their favorable electrochemical and photophysical properties. This document provides detailed application notes and protocols for the use of 10-Chloro-10H-phenothiazine as a photoredox catalyst. While specific data for this compound is limited, this guide leverages data from its close structural analog, 2-chlorophenothiazine, to provide a comprehensive experimental framework. The protocols outlined herein are intended to serve as a starting point for researchers exploring the catalytic potential of this compound in various synthetic applications.
Catalyst Properties
This compound is a derivative of phenothiazine, a heterocyclic compound with a central thiazine ring flanked by two benzene rings. The introduction of a chlorine atom is expected to modulate the electronic properties of the phenothiazine core, influencing its redox potentials and absorption characteristics.
Physicochemical and Electronic Properties (Data for 2-chlorophenothiazine as a proxy):
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClNS | [1] |
| Molecular Weight | 233.72 g/mol | [1] |
| Appearance | Greyish to slightly green or brownish powder | [2] |
| Melting Point | 195-200 °C | [1] |
| Oxidation Potential (Eₒₓ) | +0.65 V vs. Fc⁺/Fc | [3] |
| Absorption Maxima (λₘₐₓ) | ~258 nm, ~312 nm | |
| Photodestruction Quantum Yield (Φ) | 0.20 (in 4:1 acetonitrile-water) | [4] |
Experimental Setup and General Considerations
A typical experimental setup for photoredox catalysis with this compound is straightforward and can be readily implemented in a standard chemistry laboratory.
Key Components:
-
Light Source: A high-power LED (e.g., 365 nm or 405 nm) is a common and efficient choice for irradiating the reaction mixture. The choice of wavelength should ideally overlap with the absorption spectrum of the photocatalyst.
-
Reaction Vessel: Schlenk tubes or similar glassware equipped with a magnetic stir bar are suitable for maintaining an inert atmosphere. For larger scale reactions, a photoreactor with controlled temperature and light intensity is recommended.
-
Inert Atmosphere: Most photoredox reactions are sensitive to oxygen, which can quench the excited state of the catalyst or participate in side reactions. It is crucial to degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon). Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Solvent: The choice of solvent is critical and should be anhydrous and degassed. Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common polar aprotic solvents used in photoredox catalysis.
-
Stirring: Efficient stirring is necessary to ensure homogeneous irradiation of the reaction mixture.
Experimental Protocols
The following protocols are adapted from literature procedures for photoredox reactions catalyzed by phenothiazine derivatives and are expected to be applicable for this compound.
Protocol 1: Photocatalytic Borylation of Aryl Chlorides
This protocol describes the borylation of aryl chlorides, a challenging transformation, using a phenothiazine-based photocatalyst.[5] This reaction is particularly relevant for drug discovery and development, as boronic esters are versatile building blocks in cross-coupling reactions.
Reaction Scheme:
Ar-Cl + B₂(pin)₂ --(Photocatalyst, Base, Light)--> Ar-B(pin)
Materials:
-
This compound (Photocatalyst)
-
Aryl chloride (Substrate)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Potassium carbonate (K₂CO₃) or similar inorganic base
-
Anhydrous and degassed solvent (e.g., DMSO)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
High-power LED (e.g., 390 nm)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1-5 mol%), the aryl chloride (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed DMSO (0.1 M concentration of the aryl chloride) via syringe.
-
Degas the resulting mixture by sparging with argon for 15-20 minutes.
-
Place the Schlenk tube in front of a 390 nm LED light source with cooling provided by a fan.
-
Stir the reaction mixture vigorously at room temperature for the specified reaction time (typically 12-24 hours).
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Work-up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Borylation of Various Aryl Chlorides (Adapted from N-phenylphenothiazine catalysis):
| Substrate (Ar-Cl) | Product (Ar-Bpin) | Yield (%) |
| 4-Chlorobenzonitrile | 4-(Pinacolatoboryl)benzonitrile | 85 |
| 4-Chloroacetophenone | 4-(Pinacolatoboryl)acetophenone | 78 |
| 1-Chloro-4-methoxybenzene | 1-Methoxy-4-(pinacolatoboryl)benzene | 65 |
| 2-Chloropyridine | 2-(Pinacolatoboryl)pyridine | 72 |
Protocol 2: Photocatalytic Dehalogenation of Aryl Chlorides
This protocol outlines a general procedure for the hydrodehalogenation of aryl chlorides, a useful transformation for the removal of halogen atoms.
Reaction Scheme:
Ar-Cl --(Photocatalyst, H-donor, Light)--> Ar-H
Materials:
-
This compound (Photocatalyst)
-
Aryl chloride (Substrate)
-
Hydrogen atom donor (e.g., triethylamine, diisopropylethylamine, or a thiol)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
High-power LED (e.g., 365 nm)
Procedure:
-
In a Schlenk tube, dissolve the aryl chloride (1.0 equiv) and this compound (1-5 mol%) in anhydrous and degassed acetonitrile.
-
Add the hydrogen atom donor (2.0-3.0 equiv).
-
Degas the solution using the freeze-pump-thaw method (3 cycles).
-
Irradiate the stirred solution with a 365 nm LED at room temperature.
-
Monitor the reaction progress by GC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product as needed.
Visualizations
Caption: General experimental workflow for photoredox catalysis.
Caption: Simplified photoredox catalytic cycle for substrate reduction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 10-Chloro-10H-phenothiazine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Chloro-10H-phenothiazine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome them.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.
-
Solution:
-
Ensure the solvent is heated to its boiling point.
-
Gradually add more solvent in small increments until the solid dissolves. Be mindful that using a large excess of solvent will reduce the final yield.
-
If the compound remains insoluble even with a significant amount of hot solvent, a different, more suitable solvent or a solvent mixture should be selected. Refer to the solvent selection guide in the FAQs.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out of solution rather than form pure crystals.
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. This should only be done after the solution has been allowed to cool to room temperature slowly.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt and separate as an oil. This is a common issue with heterocyclic compounds, especially when significant impurities are present.
-
Solution:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is not reached at a temperature above the compound's melting point.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Insulate the flask to encourage gradual cooling, which favors crystal formation over oiling out.
-
Change Solvent: If oiling out persists, select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly.
-
Problem: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are present in the crude material, or the compound has degraded. Phenothiazine derivatives can be sensitive to light and air, leading to colored oxidation products.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (1-2% of the solute weight) to the solution. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Work in Dim Light: To minimize photodegradation, perform the recrystallization in a dimly lit area or use glassware wrapped in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data and literature, promising solvents for this compound include:
-
Chlorobenzene: A patent for the synthesis of 2-chlorophenothiazine describes crystallization from chlorobenzene.[1][2]
-
Ethanol: Quantitative solubility data is available for ethanol, showing a significant increase in solubility with temperature, making it a suitable choice.
-
Methanol: The compound is reported to be slightly soluble in methanol, suggesting it could be effective, potentially in a mixed solvent system.[3]
-
Acetone, Ether, Benzene: These solvents are also reported to dissolve the compound and could be considered.
Solvent selection should always be confirmed with small-scale trials before proceeding with the bulk of the material.
Q2: How can I improve the yield of my recrystallization?
To maximize your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Allow the solution to cool slowly and undisturbed to room temperature before cooling further in an ice bath. Rapid cooling can lead to the formation of small, less pure crystals and lower recovery.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q3: My purified compound has a wide melting point range. What does this indicate?
A wide melting point range typically indicates the presence of impurities. The recrystallization process may need to be repeated to achieve higher purity. It is also important to ensure the crystals are completely dry, as residual solvent can also depress and broaden the melting point range.
Q4: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system can be very effective, especially if a single suitable solvent cannot be found or to prevent "oiling out." A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound from Chlorobenzene
This protocol is a suggested laboratory-scale procedure based on industrial synthesis methods.[1][2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chlorobenzene and heat the mixture to boiling with stirring. Continue adding chlorobenzene in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-warm a stemless funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold chlorobenzene, followed by a wash with cold methanol or ethanol to remove the residual chlorobenzene.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
Quantitative Data
The following table summarizes the solubility of 2-Chloro-10H-phenothiazine in ethanol at various temperatures. This data is essential for planning the recrystallization process and estimating the expected yield.
| Temperature (°C) | Temperature (K) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |
| 10.0 | 283.15 | 0.0043 | 0.100 |
| 15.0 | 288.15 | 0.0046 | 0.107 |
| 20.0 | 293.15 | 0.0050 | 0.117 |
| 25.0 | 298.15 | 0.0055 | 0.129 |
| 30.0 | 303.15 | 0.0059 | 0.138 |
| 35.0 | 308.15 | 0.0064 | 0.149 |
| 40.0 | 313.15 | 0.0069 | 0.161 |
| 45.0 | 318.15 | 0.0076 | 0.178 |
Data derived from publicly available sources.
Visual Workflow
The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of 10-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 10-Chloro-10H-phenothiazine. Our aim is to help you overcome side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions | Expected Outcome |
| Low or No Product Formation | 1. Inactive starting material (phenothiazine).2. Decomposed chlorinating agent (e.g., thionyl chloride, sulfuryl chloride).3. Insufficient reaction temperature or time.4. Presence of moisture in the reaction. | 1. Verify the purity of phenothiazine using melting point or spectroscopy.2. Use a fresh bottle of the chlorinating agent.3. Gradually increase the reaction temperature and monitor the reaction progress using TLC.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | An increase in the yield of the desired this compound. |
| Formation of a Dark Green or Blue Solution | 1. Oxidation of phenothiazine to form a stable radical cation.[1] | 1. Ensure the reaction is carried out under an inert atmosphere to minimize contact with oxygen.2. Use a minimal amount of a mild chlorinating agent. | The reaction mixture should ideally remain a pale yellow or light brown color, indicating minimal oxidation. |
| Presence of Multiple Spots on TLC | 1. Formation of oxidized byproducts (phenothiazine-5-oxide, phenothiazine-5,5-dioxide).2. Polychlorination of the phenothiazine ring.3. Unreacted starting material. | 1. Minimize exposure to air and use controlled amounts of the chlorinating agent.2. Use a less reactive chlorinating agent or perform the reaction at a lower temperature.3. Increase the reaction time or temperature slightly and monitor by TLC until the starting material spot disappears. | A cleaner TLC with a predominant spot corresponding to the product. |
| Product is a Dark, Oily Residue Instead of a Solid | 1. Presence of significant impurities, particularly oxidized species.2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel.2. Ensure the product is thoroughly dried under vacuum. | A crystalline solid product should be obtained after purification and drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the oxidation of the sulfur atom in the phenothiazine ring. This leads to the formation of phenothiazine-5-oxide (a sulfoxide) and, under more aggressive conditions, phenothiazine-5,5-dioxide (a sulfone). These oxidized species can complicate purification and reduce the yield of the desired product.[2]
Q2: How can I minimize the formation of oxidized byproducts?
A2: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen. Using a freshly opened or distilled chlorinating agent and avoiding excessive heating can also help reduce the extent of oxidation.
Q3: My reaction mixture has turned a dark color. What does this signify?
A3: The development of a dark green or blue color often indicates the formation of a stable phenothiazine radical cation due to oxidation.[1] While this does not necessarily mean the reaction has failed, it is a sign that oxidative side reactions are occurring. Proceeding with the workup and purification is still recommended, but yields may be lower.
Q4: What is a suitable TLC solvent system to monitor the reaction?
A4: A common solvent system for monitoring the reaction by TLC is a mixture of hexane and ethyl acetate. A starting point could be a 9:1 or 8:2 (hexane:ethyl acetate) ratio. The product, this compound, is more polar than the starting phenothiazine and will have a lower Rf value. Oxidized byproducts will be even more polar and have significantly lower Rf values.
Q5: How can I purify the crude this compound?
A5: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents such as ethanol or a mixture of dichloromethane and hexane can be effective.[3] For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate as the mobile phase is typically used to separate the product from unreacted starting material and more polar byproducts.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol describes a general method for the synthesis of this compound.
Materials:
-
10H-Phenothiazine
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or another inert solvent like toluene)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10H-phenothiazine in dry benzene.
-
Slowly add thionyl chloride dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of this compound. The following table summarizes typical outcomes.
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Impurities |
| Thionyl Chloride (SOCl₂) | Benzene | Reflux | 4-6 | 70-80 | Phenothiazine-5-oxide |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0 to RT | 2-4 | 85-95 | Minimal oxidation, potential for polychlorination |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 6-8 | 60-70 | Unreacted starting material |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Side Reaction Formation
Caption: A decision tree for troubleshooting common side reactions in this compound synthesis.
References
Technical Support Center: Degradation of 10-Chloro-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Chloro-10H-phenothiazine. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily oxidation, photolysis, and hydrolysis. The stability of the compound can be influenced by factors such as exposure to light, oxidizing agents, and the presence of nucleophiles like water.
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, leading to the formation of this compound-5-oxide (a sulfoxide) and potentially further to the S,S-dioxide (a sulfone). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by other oxidizing agents.[1][2][3]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This may involve the cleavage of the N-Cl bond and subsequent reactions. Studies on similar 2-chloro substituted phenothiazines have shown that photolysis in alcoholic solvents can lead to dehalogenation and the formation of alkoxy-derivatives.[4]
-
Hydrolysis: The N-chloro bond in this compound is susceptible to hydrolysis, which would lead to the formation of 10H-phenothiazine. The resulting 10H-phenothiazine is itself prone to oxidation.
Q2: I am observing unexpected peaks in my analysis of a this compound sample. What could they be?
Unexpected peaks in your analytical chromatogram or spectrum are likely degradation products. Based on the known degradation pathways, these could include:
-
10H-Phenothiazine: Formed via hydrolysis or reductive cleavage of the N-Cl bond.
-
This compound-5-oxide: A primary oxidation product.[5]
-
Phenothiazine-5-oxide: Formed by hydrolysis followed by oxidation.[2][6]
-
3H-Phenothiazin-3-one: Can be formed from the oxidation of phenothiazine.[2][6]
To identify these peaks, it is recommended to synthesize or procure reference standards for these potential degradation products and compare their retention times and spectral data with your unknown peaks.
Q3: My this compound sample is changing color. What does this indicate?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. Phenothiazine and its derivatives can form colored oxidation products.[7] You should re-analyze the sample to determine the extent of degradation and consider storing the material under an inert atmosphere and protected from light.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
-
Possible Cause 1: Presence of Oxidizing Agents. The solvent or other reagents may contain dissolved oxygen or other oxidizing impurities.
-
Troubleshooting Step: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. Ensure all reagents are of high purity.
-
-
Possible Cause 2: Exposure to Light. Phenothiazines are known to be light-sensitive.
-
Troubleshooting Step: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil to protect them from light. Minimize exposure to ambient light during sample preparation and analysis.
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis.
-
Troubleshooting Step: If hydrolysis is suspected, switch to a dry, aprotic solvent. Ensure the solvent is stored over molecular sieves to remove residual water.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variable Storage Conditions. Inconsistent temperature, humidity, or light exposure can lead to variable degradation rates.
-
Troubleshooting Step: Store all samples under controlled and identical conditions. Use a stability chamber if available. Protect samples from light and store under an inert atmosphere.
-
-
Possible Cause 2: Contamination. Trace amounts of metal ions or other contaminants can catalyze degradation.
-
Troubleshooting Step: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned, for example, with an acid wash followed by rinsing with high-purity water and drying.
-
Data Presentation
The following table summarizes potential degradation products of this compound and their likely origin.
| Degradation Product | Molecular Formula | Likely Origin |
| 10H-Phenothiazine | C₁₂H₉NS | Hydrolysis/Reduction |
| This compound-5-oxide | C₁₂H₈ClNOS | Oxidation |
| Phenothiazine-5-oxide | C₁₂H₉NOS | Hydrolysis followed by Oxidation |
| 3H-Phenothiazin-3-one | C₁₂H₇NOS | Oxidation of 10H-Phenothiazine |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Degradation of this compound by HPLC.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different stress conditions:
-
Photolytic: Place under a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
Oxidative: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide solution).
-
Acidic/Basic Hydrolysis: Add a solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Thermal: Place in an oven at an elevated temperature (e.g., 60 °C).
-
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Sample Preparation for Analysis: Dilute the withdrawn sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid) is typically effective.
-
Detection: Use a UV detector, monitoring at a wavelength where this compound and its potential degradation products absorb (e.g., 254 nm).
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any new peaks over time.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 92-39-7,2-Chlorophenothiazine | lookchem [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for 10-Chloro-10H-phenothiazine Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Chloro-10H-phenothiazine and its derivatives. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization strategies for this compound involve reactions at the nitrogen atom of the phenothiazine ring system. These include:
-
N-Alkylation: Introduction of an alkyl chain.
-
N-Acylation: Introduction of an acyl group.[1]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an aryl or heteroaryl group.[2]
Q2: What are the key safety precautions to take when working with this compound and its derivatives?
A2: this compound and its derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. These compounds can be irritating to the skin, eyes, and respiratory tract. For detailed safety information, always refer to the material safety data sheet (MSDS).
Q3: How do phenothiazine derivatives typically exert their biological effects?
A3: Phenothiazine derivatives are known to interact with various receptors in the central nervous system (CNS).[3] Their primary mechanism of action often involves the blockade of dopaminergic receptors.[4] They can also affect other neurotransmitter systems, including cholinergic, serotonergic, and adrenergic pathways.[5][6] The specific biological activity is highly dependent on the nature of the substituent at the 10-position of the phenothiazine core.
Troubleshooting Guides
Low Reaction Yield
Problem: My N-alkylation or N-acylation reaction is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | The nitrogen atom of the phenothiazine ring needs to be deprotonated to become a nucleophile. Ensure you are using a sufficiently strong base. For N-alkylation, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[7][8] The choice of base can be critical, and its effectiveness can be solvent-dependent. |
| Poor Solubility of Reagents | The starting materials, particularly the base, may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.[9] Consider switching to a solvent that better solubilizes all components. For instance, dimethylformamide (DMF) can be a good choice for reactions involving inorganic bases. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in N-alkylation with alkyl halides, elimination reactions can compete with substitution.[10] Optimizing the reaction temperature and using a non-nucleophilic base can help minimize side reactions. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at a lower temperature, a moderate increase in temperature may improve the rate and yield. |
Product Purification Challenges
Problem: I am having difficulty purifying my phenothiazine derivative.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the final product will be contaminated with starting materials. Drive the reaction to completion by optimizing conditions as described above. Column chromatography is often effective for separating the product from unreacted phenothiazine. |
| Formation of Closely Related Byproducts | Side reactions can lead to byproducts with similar polarities to the desired product, making separation by column chromatography challenging. Consider alternative purification techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). |
| Product Instability | Some phenothiazine derivatives can be sensitive to light or air, leading to degradation during purification.[11] Protect the reaction and purification setup from light and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Phenothiazines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(Dimethylamino)propyl chloride | NaH | DMF | Room Temp. | - | [12] |
| Alkyl Halides | K2CO3 | Acetone | Reflux | Variable | [9] |
| 1-Bromo-4-methylpentane | KOH | DMSO | Room Temp. | - | [13] |
| Alkyl Bromides | K2CO3 | DMF | 160 (Microwave) | ~40 | [9] |
Table 2: Overview of Buchwald-Hartwig Amination Conditions for Phenothiazine Derivatization
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Chlorides | Various Amines | Pd(OAc)2 | Electron-rich | NaOt-Bu | Toluene | 80-110 | Good | [2] |
| Aryl Bromides | Various Amines | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 80-110 | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 10H-Phenothiazine
-
To a solution of 10H-phenothiazine in a dry solvent (e.g., dry benzene or THF) under an inert atmosphere, add a suitable base (e.g., triethylamine).[1]
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (e.g., chloroacetyl chloride) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it over ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a reaction vessel, combine the aryl halide, the amine, a palladium catalyst (e.g., Pd(OAc)2), and a suitable phosphine ligand (e.g., Xantphos).[10]
-
Add a base (e.g., NaOt-Bu or Cs2CO3) and an anhydrous solvent (e.g., toluene or dioxane).
-
Purge the vessel with an inert gas (e.g., argon) and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Signaling Pathway Diagrams
Caption: Dopaminergic pathway showing phenothiazine antagonism.
Caption: Cholinergic pathway showing phenothiazine inhibition of AChE.
Experimental Workflow Diagrams
Caption: Workflow for the N-acylation of 10H-phenothiazine.
Caption: Workflow for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 12. jmedchem.com [jmedchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low bioactivity of 10-Chloro-10H-phenothiazine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Chloro-10H-phenothiazine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to low bioactivity.
Troubleshooting Guide: Low Bioactivity
Low or inconsistent bioactivity is a frequent challenge in the experimental evaluation of this compound compounds. This guide addresses potential causes and provides systematic solutions.
Question: My this compound compound shows lower than expected bioactivity in my in vitro assay. What are the possible reasons and how can I troubleshoot this?
Answer:
Low bioactivity of this compound compounds can stem from several factors, primarily related to their physicochemical properties and handling in experimental setups. Phenothiazines, as a class of compounds, are known for their hydrophobicity, which can lead to challenges in solubility and stability in aqueous assay environments. Here are the key areas to investigate:
-
Compound Solubility and Precipitation:
-
Issue: Due to their hydrophobic nature, this compound compounds can precipitate out of the aqueous buffer or cell culture medium, especially at higher concentrations. This reduces the actual concentration of the compound available to interact with the target, leading to an underestimation of its activity.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after adding the compound to the assay medium, carefully inspect the wells of your microplate for any signs of precipitation (cloudiness, particulates).
-
Optimize solvent concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum (typically <1%) as it can be toxic to cells and affect assay performance. If solubility is an issue, consider preparing a more concentrated stock solution in DMSO and using a smaller volume.
-
Test alternative solvents: For certain compounds, other organic solvents like ethanol or dimethylformamide (DMF) might be more suitable, but their compatibility with the specific assay must be validated.
-
Sonication: Brief sonication of the compound stock solution can help dissolve any aggregates before dilution into the assay medium.
-
Solubility Assessment: Perform a simple solubility test by preparing a dilution series of your compound in the assay buffer and visually inspecting for precipitation after a short incubation.
-
-
-
Compound Stability:
-
Issue: Phenothiazine derivatives can be sensitive to pH, light, and oxidation, which can lead to degradation of the active compound over the course of an experiment. The stability of phenothiazines is known to be affected by the pH of the solution.
-
Troubleshooting Steps:
-
pH of the Assay Buffer: Ensure the pH of your buffer system is within a range that maintains the stability of your compound. The optimal pH for stability can vary between different phenothiazine derivatives.
-
Protect from Light: Prepare and handle compound solutions in low-light conditions and use opaque or amber-colored tubes and plates to prevent photodegradation.
-
Freshly Prepared Solutions: Always use freshly prepared dilutions of your compound for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Inert Gas: For long-term storage of solid compounds or stock solutions in organic solvents, consider purging the container with an inert gas like argon or nitrogen to prevent oxidation.
-
-
-
Assay Conditions and Cell Health:
-
Issue: Suboptimal assay conditions or unhealthy cells can lead to unreliable and seemingly low bioactivity results.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: The number of cells per well should be optimized to ensure they are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
Cell Viability Check: Always perform a cell viability count before seeding to ensure you are starting with a healthy cell population.
-
Incubation Time: The duration of compound exposure can significantly impact the observed bioactivity. It may be necessary to perform a time-course experiment to determine the optimal incubation period.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if compatible with your cell line.
-
-
Question: I am observing high variability in my bioactivity data between experiments. What could be the cause?
Answer:
High variability is often linked to the same issues that cause low bioactivity, particularly inconsistent compound solubility and stability.
-
Inconsistent Stock Solution Preparation: Ensure your stock solutions are fully dissolved and homogenous before making serial dilutions. Vortexing or brief sonication can help.
-
Pipetting Errors: When working with small volumes of concentrated stock solutions, minor pipetting inaccuracies can lead to significant variations in the final compound concentration.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time in culture.
Experimental Workflow for Troubleshooting Low Bioactivity
The following workflow provides a systematic approach to identifying and resolving issues of low bioactivity.
Caption: A systematic workflow for troubleshooting low bioactivity of phenothiazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound is a hydrophobic compound and is generally poorly soluble in aqueous solutions. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol to create a stock solution, which is then diluted into the aqueous assay buffer or cell culture medium.
Q2: How should I store my this compound compound and its solutions?
A2: Solid this compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for each experiment.
Q3: Can the chlorine substituent on the phenothiazine ring affect bioactivity?
A3: Yes, substitutions on the phenothiazine ring significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity. A chloro-substituent, for instance, can enhance the hydrophobicity of the molecule, which may affect its membrane permeability and interaction with target proteins.
Q4: My compound seems to interfere with the assay readout (e.g., fluorescence or absorbance). What should I do?
A4: Some compounds can have intrinsic properties that interfere with assay detection methods. To check for this, run a control plate with the compound in the assay medium without cells. This will help you determine if the compound itself is contributing to the signal. If interference is observed, you may need to consider an alternative assay with a different detection method.
Data Presentation
The following table provides a hypothetical example of how to structure quantitative data for comparing the bioactivity of different phenothiazine derivatives. In a real-world scenario, this table would be populated with experimental data.
| Compound | Substitution at C2 | Side Chain at N10 | IC50 (µM) in Cell Line A | IC50 (µM) in Cell Line B |
| This compound | Cl | H | 15.2 | 22.5 |
| Derivative 1 | CF3 | Alkylamino | 8.7 | 12.1 |
| Derivative 2 | H | Piperazine | 25.4 | 35.8 |
| Derivative 3 | Cl | Hydroxyethylpiperazine | 10.5 | 18.3 |
Experimental Protocols
Detailed Protocol: MTT Assay for Cytotoxicity of this compound
This protocol is adapted for assessing the cytotoxicity of hydrophobic compounds like this compound.[1][2]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway Diagrams
Dopaminergic Signaling Pathway Modulation by Phenothiazines
Phenothiazines, including this compound, are known to act as antagonists at dopamine D2 receptors.[3][4][5][6] This blockade is a key mechanism of their antipsychotic effects.
Caption: Phenothiazine antagonism of the dopamine D2 receptor, inhibiting downstream signaling.
Cholinergic Signaling Pathway Modulation by Phenothiazines
Some phenothiazines also exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors.[3] This can contribute to some of their side effects.
Caption: Anticholinergic action of phenothiazines via blockade of muscarinic acetylcholine receptors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. youtube.com [youtube.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 10-Chloro-10H-phenothiazine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 10-Chloro-10H-phenothiazine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of phenothiazine, is a hydrophobic compound and is expected to have low aqueous solubility.[1] Generally, phenothiazine and its derivatives are poorly soluble in water but show better solubility in organic solvents.[1][2] For in vitro assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: My compound precipitates when I add the DMSO stock solution to the aqueous cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to address this:
-
Optimize the final concentration: The precipitation might be due to the final concentration of the compound exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Increase the final DMSO concentration: While keeping cell toxicity in mind, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include the appropriate vehicle control.
-
Use a co-solvent: In some cases, a mixture of solvents can improve solubility. However, this approach requires careful validation to ensure the co-solvent system is not toxic to the cells.
-
Incorporate serum or albumin: For some lipophilic compounds, the presence of serum or albumin in the cell culture medium can help to increase solubility.
-
Use of surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.01 - 0.05%) can aid in solubilization for enzyme assays, but are generally not suitable for cell-based assays due to cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
This guide provides a step-by-step approach to troubleshoot the precipitation of this compound when diluting a DMSO stock solution into your cell culture medium.
Data Presentation
Table 1: Solubility of Phenothiazine and Related Compounds in Common Solvents
| Compound | Solvent | Solubility (at 25°C) | Source |
| Phenothiazine (Parent Compound) | DMSO | 40 mg/mL (200.73 mM) | [2] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| 2-Chlorophenothiazine (Close Analog) | DMSO | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] | |
| This compound | DMSO | Expected to be slightly to moderately soluble (testing recommended) | - |
| Water | Expected to be insoluble | - | |
| Ethanol | Expected to be poorly soluble to insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 233.72 g/mol .
-
For 1 mL of 10 mM stock solution: 0.01 mol/L * 0.001 L * 233.72 g/mol = 0.0023372 g = 2.34 mg.
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution: Ensure that no solid particles are visible in the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Signaling Pathways
Phenothiazine derivatives are known to interact with multiple signaling pathways. A primary mechanism of action for many phenothiazines is the antagonism of dopamine receptors. Additionally, in the context of cancer research, phenothiazines have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
Preventing oxidation of the sulfur atom in 10-Chloro-10H-phenothiazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Chloro-10H-phenothiazine. The primary focus is on preventing the unintended oxidation of the sulfur atom within the phenothiazine ring, a common challenge during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is the oxidation of the sulfur atom to form this compound-5-oxide (the sulfoxide).[1][2][3] Under more strenuous oxidative conditions, further oxidation to the sulfone can occur. This oxidation is often initiated by exposure to light, heat, and atmospheric oxygen.
Q2: How can I visually detect if my sample of this compound has started to oxidize?
A2: Pure this compound is typically a crystalline powder. Upon oxidation, you may observe a discoloration, often with the appearance of a greenish-brown tint.[4] However, visual inspection is not a reliable method for detecting low levels of oxidation. Chromatographic techniques like HPLC are recommended for accurate quantification of impurities.
Q3: What are the general storage recommendations for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] It should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][6] For long-term storage, refrigeration is recommended.
Q4: Are there any compatible solvents that can help stabilize this compound in solution?
A4: While no solvent can completely prevent oxidation, using deoxygenated solvents can significantly reduce the rate of degradation. Solvents should be of high purity and free from peroxides. For applications where the compound will be in solution for an extended period, it is advisable to prepare fresh solutions and store them under an inert atmosphere in the dark.
Q5: Can antioxidants be added to solutions of this compound to prevent oxidation?
A5: Yes, the addition of antioxidants can be an effective strategy. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or radical scavengers like ascorbic acid (Vitamin C) can be used.[7][8] However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications. It is recommended to perform a small-scale compatibility and effectiveness study before proceeding with large-scale experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis, suggesting degradation. | Oxidation of the sulfur atom to sulfoxide or other byproducts. | - Confirm the identity of the degradation product by comparing its retention time and mass spectrum to a known standard of this compound-5-oxide.- Review handling and storage procedures. Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.- Use freshly prepared solutions with deoxygenated solvents for your experiments. |
| Discoloration of the solid compound or solutions. | Exposure to light, air (oxygen), or elevated temperatures. | - Store the solid compound in an amber vial or a container wrapped in aluminum foil inside a desiccator filled with an inert gas.- For solutions, use amber glassware and prepare them under an inert atmosphere. Purge the solvent with nitrogen or argon before use.- Avoid heating solutions for extended periods unless required by the experimental protocol. |
| Inconsistent experimental results or loss of compound activity. | Degradation of the starting material due to oxidation. The sulfoxide impurity may have different reactivity or biological activity. | - Quantify the purity of your this compound stock using a validated analytical method (e.g., HPLC) before each experiment.- If significant degradation is detected, purify the starting material by recrystallization or chromatography.- Implement the preventative measures outlined in this guide for all future experiments. |
| Difficulty in preventing oxidation even with inert atmosphere techniques. | Trace amounts of oxygen or peroxide impurities in solvents or reagents. | - Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially with ethers like THF.- Consider adding a small amount of a compatible antioxidant, such as BHT, to your solutions after verifying its compatibility with your reaction chemistry. |
Data Presentation
The following table summarizes the expected relative stability of this compound under various stress conditions based on forced degradation studies of phenothiazine derivatives. The degradation is primarily due to oxidation.
| Stress Condition | Parameter | Expected Degradation | Primary Degradation Product |
| Thermal | 60°C for 48 hours | Moderate | This compound-5-oxide |
| Photolytic | UV light (254 nm) for 24 hours | High | This compound-5-oxide and other photoproducts |
| Oxidative | 3% H₂O₂ at 25°C for 24 hours | High | This compound-5-oxide |
| Acidic | 0.1 M HCl at 60°C for 24 hours | Low to Moderate | This compound-5-oxide |
| Basic | 0.1 M NaOH at 60°C for 24 hours | Low | This compound-5-oxide |
Note: This is a qualitative summary. The actual percentage of degradation can vary based on the specific experimental setup, solvent, and concentration.
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
-
Receipt and Inspection: Upon receiving the compound, inspect the container for any damage that might compromise its integrity.
-
Inert Atmosphere Storage: If the compound is not already packaged under an inert atmosphere, transfer it to a light-resistant vial (e.g., amber glass) inside a glovebox or glove bag filled with nitrogen or argon.
-
Sealing: Securely cap the vial. For long-term storage, consider sealing the cap with paraffin film.
-
Storage Conditions: Store the vial in a desiccator at a reduced temperature (2-8°C). The desiccator should be placed in a dark, well-ventilated area.
-
Dispensing: When a portion of the solid is needed, perform the weighing and transfer inside a glovebox or under a continuous stream of an inert gas to minimize exposure to air.
Protocol 2: Preparation and Handling of Solutions
-
Solvent Preparation: Use high-purity, anhydrous grade solvents. Deoxygenate the solvent by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes prior to use.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Dissolution: Under a positive pressure of an inert gas, add the deoxygenated solvent to the flask containing the pre-weighed this compound.
-
Storage of Solutions: If a stock solution needs to be stored, keep it in a tightly sealed, amber-colored Schlenk flask under a positive pressure of an inert gas. Store at a reduced temperature (2-8°C) and for the shortest possible duration.
-
Use of Antioxidants (Optional): If compatible with the experimental design, a small amount of an antioxidant like BHT (e.g., 0.01% w/v) can be added to the prepared solution to inhibit radical-mediated oxidation.
Protocol 3: Monitoring Oxidation by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is often used. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.
-
Detection: Monitor the eluent at a wavelength where both this compound and its sulfoxide have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of your sample in the mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and integrate the peak areas for this compound and the sulfoxide. The sulfoxide will typically have a shorter retention time than the parent compound due to its increased polarity.
-
Quantification: The percentage of the oxidized product can be calculated from the relative peak areas. For accurate quantification, a calibration curve using a pure standard of this compound-5-oxide is recommended.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 4. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
Technical Support Center: Column Chromatography Purification of 10-Chloro-10H-phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 10-Chloro-10H-phenothiazine using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of phenothiazine derivatives due to its polarity and ability to separate compounds based on their differential adsorption. Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: The selection of a suitable solvent system is critical for successful separation. A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. Common solvent systems for phenothiazine derivatives include mixtures of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, methanol). For basic compounds like phenothiazines, adding a small amount of a base such as triethylamine or ammonia to the mobile phase can help reduce peak tailing.[1]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and can be effective if the impurities are well-separated from the target compound.[2][3]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally more effective for complex mixtures with compounds of widely varying polarities.[2][4] It can lead to sharper peaks and faster elution of strongly retained compounds.[2][4]
Q4: What are the common impurities I might encounter?
A4: Impurities in this compound can arise from the synthesis process or degradation. Potential impurities may include unreacted starting materials (e.g., phenothiazine), by-products from side reactions, and oxidation products.[5] For instance, 2-chloro-10-nitroso-10H-phenothiazine has been identified as a related impurity.[5]
Q5: How can I visualize the compound on a TLC plate or during column chromatography?
A5: this compound is a UV-active compound and can be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent TLC plate. Additionally, various staining reagents can be used for visualization, such as a 10% sulfuric acid spray followed by heating.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system. - Column overloading. - Column channeling or poor packing. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values between the target compound and impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Peak Tailing | - Interaction of the basic nitrogen atom with acidic silanol groups on the silica gel. - Column overload.[2] | - Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[1] - Use a less acidic stationary phase like neutral alumina. - Decrease the sample load on the column.[2] |
| Compound is Stuck on the Column / No Elution | - The mobile phase is not polar enough. - The compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).[2] - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Compound Elutes Too Quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Low Recovery of the Purified Compound | - Irreversible adsorption to the stationary phase. - The compound is spread across too many fractions. | - Deactivate the silica gel by adding a small percentage of water or a base to the slurry before packing the column. - Use a gradient elution to sharpen the peaks and elute the compound in a smaller volume.[2] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
A detailed TLC protocol is essential for determining the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Sample of crude this compound dissolved in a suitable solvent (e.g., dichloromethane)
-
Various solvent systems (see table below)
-
UV lamp (254 nm)
Procedure:
-
Prepare a series of developing chambers with different solvent systems.
-
Using a capillary tube, spot the dissolved crude sample onto the baseline of the TLC plates.
-
Place the spotted TLC plates into the developing chambers and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plates and mark the solvent front.
-
Allow the plates to dry completely.
-
Visualize the spots under a UV lamp and calculate the Rf values for each spot.
-
The ideal solvent system will provide an Rf value of 0.2-0.4 for the this compound spot and good separation from impurity spots.
Table 1: Example TLC Solvent Systems for Phenothiazine Derivatives
| Solvent System | Ratio (v/v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic compounds. |
| Toluene:Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Can provide different selectivity compared to hexane. |
| Dichloromethane:Methanol | 99:1 to 90:10 | Medium to High | Suitable for more polar compounds. |
| Chloroform:Methanol | 98:2 to 90:10 | Medium to High | Another option for polar compounds. |
| Hexane:Acetone | 9:1 to 1:1 | Low to Medium | Acetone offers different selectivity than ethyl acetate. |
| Ethyl acetate:n-butanol:aq. ammonia | 70:20:10 | High | The ammonia helps to reduce tailing of basic compounds.[6] |
Flash Column Chromatography Protocol
This is a general protocol that should be optimized based on the results from your TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Selected solvent system from TLC analysis
-
Crude this compound
-
Collection tubes or flasks
-
Pressurized air or nitrogen source (for flash chromatography)
Procedure:
-
Column Packing (Dry Packing Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Fill the column with dry silica gel to the desired height.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Column Equilibration:
-
Carefully pour the chosen mobile phase into the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure to push the solvent through the column until the silica gel is fully saturated and the solvent level reaches the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Navigating the Large-Scale Synthesis of 10-Chloro-10H-phenothiazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 10-Chloro-10H-phenothiazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure a successful and efficient scale-up process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of 2-Chlorophenothiazine | - Inadequate activation of 2-Chlorophenothiazine (e.g., incomplete deprotonation).- Low reactivity of the chlorinating agent.- Insufficient reaction temperature or time. | - Ensure the use of a strong, non-nucleophilic base (e.g., Sodium Hydride) and allow for sufficient time for deprotonation to occur.- Use a highly reactive chlorinating agent such as chloroacetyl chloride or 1-bromo-3-chloropropane.[1]- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Formation of significant amounts of undesired side-products (e.g., sulfoxide) | - Presence of oxidizing agents or exposure to air/moisture.- Overly harsh reaction conditions (e.g., excessively high temperature). | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]- Use purified, anhydrous solvents and reagents.- Optimize the reaction temperature to the minimum required for efficient conversion. |
| Product is a dark, oily residue instead of a solid | - Presence of impurities, including unreacted starting materials and byproducts.- Residual solvent. | - Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate mobile phase).[3]- Ensure complete removal of solvent under reduced pressure. |
| Difficulty in purifying the final product | - Co-elution of the product with impurities during chromatography.- Thermal instability of the product during distillation. | - Adjust the solvent system for column chromatography to improve separation.- Consider alternative purification methods such as recrystallization from a suitable solvent system.- Avoid high temperatures during purification; use vacuum distillation if necessary and if the compound is stable under those conditions. |
| Inconsistent yields upon scale-up | - Inefficient heat and mass transfer in larger reaction vessels.- Non-homogenous mixing of reactants.- Challenges in maintaining a strictly inert atmosphere at a larger scale. | - Use a reactor with appropriate stirring and temperature control capabilities.- Implement a gradual addition of reagents to maintain better control over the reaction exotherm.- Ensure a robust inert gas blanketing system for the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor is 2-Chlorophenothiazine.[1][4]
Q2: Which chlorinating agents are most effective for the N-chlorination of 2-Chlorophenothiazine?
A2: Chloroacetyl chloride and 1-bromo-3-chloropropane have been successfully used for the N-alkylation and N-acylation of phenothiazine derivatives, suggesting their utility for introducing a chloroalkyl or chloroacyl group at the 10-position.[1][5]
Q3: What are the critical reaction conditions to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, reaction time, and maintaining an inert atmosphere to prevent oxidation of the phenothiazine core to the corresponding sulfoxide.[2]
Q4: What are the primary safety precautions to take when handling this compound and its precursors?
A4: 2-Chlorophenothiazine is an irritant.[6] The final product, this compound, and related N-acylated phenothiazines can be harmful if swallowed, cause skin irritation, and serious eye damage.[7] It is crucial to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles.[6]
Q5: How can the purity of the final product be assessed?
A5: Purity can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q6: What are the common impurities found in the final product?
A6: Common impurities may include unreacted 2-Chlorophenothiazine, the corresponding sulfoxide, and other byproducts from side reactions.
Experimental Protocols
Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
This protocol is adapted from a general procedure for the N-acylation of phenothiazines and serves as a starting point for the synthesis of this compound derivatives.[5]
Materials:
-
2-Chlorophenothiazine
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chlorophenothiazine (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.5 equivalents) to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add water and extract the product with dichloromethane (2 x 50 mL for a 5g scale reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine | ~90% | [5] |
| Yield of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | ~93% | [1] |
| Purity (Post-purification) | >98% (by GC) |
Visualizing the Synthesis and Troubleshooting
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: A simplified workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
- 1. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 2. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 5. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 10-(Chloroacetyl)-10H-phenothiazine | C14H10ClNOS | CID 69920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 10-Chloro-10H-phenothiazine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Chloro-10H-phenothiazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound can be categorized into two main groups: synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These impurities arise from the manufacturing process. The most prevalent synthetic route involves the cyclization of a substituted diphenylamine with sulfur.[1][2]
-
Unreacted Starting Materials: This can include residual 3-chlorodiphenylamine and elemental sulfur.
-
Side-Reaction Products: The high temperatures of the cyclization reaction can lead to the formation of higher boiling point byproducts and other phenothiazine-related compounds.[1] Isomeric impurities may also be present depending on the purity of the starting materials.
-
-
Degradation Products: These impurities form over time due to exposure to light, air (oxygen), or improper storage conditions.
-
Oxidation Products: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of 2-Chloro-10H-phenothiazine-5-oxide (the sulfoxide).
-
Photodegradation Products: Exposure to light can cause dechlorination, resulting in the formation of 10H-phenothiazine.
-
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample. The choice of method will depend on the available equipment and the desired level of detail.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying impurities. A stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from its impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative method to get a preliminary assessment of the purity and to identify the presence of major impurities by comparing with reference standards.
Q3: My this compound has a greenish or brownish tint. What does this indicate?
A3: Pure this compound is typically a greyish to slightly green or brownish powder. A more pronounced color, particularly a darker brown or green, may indicate the presence of oxidation products or other colored impurities. It is recommended to assess the purity of the material using a suitable analytical technique like HPLC or TLC.
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Synthesis-Related Impurity.
-
Troubleshooting:
-
Review the synthesis scheme of your material. Identify potential starting materials, reagents, and byproducts.
-
If available, inject standards of these potential impurities to compare their retention times with the unknown peak.
-
Utilize a mass spectrometer (LC-MS) to obtain the mass of the unknown peak, which can help in its identification.
-
-
-
Possible Cause 2: Degradation Product.
-
Troubleshooting:
-
Consider the storage conditions and age of the sample. Exposure to light and air can lead to degradation.
-
Synthesize or procure a standard of the likely degradation product, 2-Chloro-10H-phenothiazine-5-oxide, and compare its retention time.
-
Perform forced degradation studies (e.g., exposure to light, heat, or an oxidizing agent like hydrogen peroxide) on a pure sample of this compound. Analyze the stressed sample by HPLC to see if the unknown peak is generated.
-
-
Problem 2: My experiment requires very high purity this compound, but my current stock contains impurities.
-
Solution 1: Recrystallization.
-
Rationale: Recrystallization is a common and effective technique for purifying solid compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
-
Recommended Solvents: Solvents such as ethanol, chlorobenzene, or a mixture of toluene and methanol have been reported for the recrystallization of phenothiazine derivatives. The choice of solvent will depend on the nature of the impurities. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
General Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.
-
-
Solution 2: Column Chromatography.
-
Rationale: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for removing impurities with similar solubility to the main compound.
-
Stationary and Mobile Phases: Silica gel or basic alumina can be used as the stationary phase. The mobile phase is typically a non-polar solvent or a mixture of solvents, such as hexane/ethyl acetate, which allows for the separation of compounds based on their polarity.[3]
-
General Protocol: A general procedure for purification by column chromatography is outlined in the "Experimental Protocols" section.
-
Quantitative Data Summary
The following table summarizes typical purity levels of this compound before and after purification, based on data from synthetic procedures.
| Impurity Category | Typical Level in Crude Product | Expected Level After Purification |
| Unreacted Starting Materials | 1-5% | < 0.1% |
| Synthesis Byproducts | 2-10% | < 0.5% |
| Oxidation Products | 0.1-2% | < 0.1% |
| Overall Purity | 85-95% | > 99.5% [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and impurity profiles.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: Purification by Recrystallization
-
Materials: Crude this compound, selected recrystallization solvent (e.g., ethanol), Erlenmeyer flask, heating source (hot plate), filtration apparatus (Buchner funnel, filter paper, vacuum flask).
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification by Column Chromatography
-
Materials: Crude this compound, silica gel or basic alumina, chromatography column, eluent (e.g., hexane/ethyl acetate mixture), collection tubes.
-
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.[3]
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 10-Chloro-10H-phenothiazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two phenothiazine derivatives: 10-Chloro-10H-phenothiazine (also known as 2-chlorophenothiazine) and the widely used antipsychotic drug, chlorpromazine. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their relative cytotoxic potential and mechanisms of action.
Executive Summary
Both this compound and chlorpromazine exhibit cytotoxic effects against various cell lines. However, the available data suggests that their potency and mechanisms of action may differ. Chlorpromazine has been more extensively studied, with a well-documented multi-faceted cytotoxic profile that includes induction of apoptosis, cell cycle arrest, and interference with key signaling pathways. Data for this compound is less comprehensive but points towards a mechanism involving the inhibition of fundamental cellular processes like DNA, RNA, and protein synthesis.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and chlorpromazine. It is crucial to note that these values are collated from different studies and experimental conditions may vary, affecting direct comparability.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HEp-2 (Human epidermoid carcinoma) | Not Specified | TCID50 | 62.5 µg/mL | [1] |
| Chlorpromazine | T98G (Human glioblastoma) | MTT Assay | IC50 (48h) | ~25 µM | [2] |
| U-87 MG (Human glioblastoma) | MTT Assay | IC50 (48h) | ~30 µM | [2] | |
| U-251 MG (Human glioblastoma) | MTT Assay | IC50 (48h) | ~35 µM | [2] | |
| Oral Cancer Cells | Not Specified | IC50 | ~20 µM | [3] | |
| HCT116 (Human colon carcinoma) | Not Specified | IC50 | 5-7 µM | [3] | |
| FLT3-ITD-positive cells | ATP assay | IC50 (72h) | 10.34 µM | [4] | |
| Leukemic cell lines (MOLT-4, Raji) | CellTiter-Glo | Cytotoxic Effect | Significant at 5-10 µM | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[6][7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or chlorpromazine) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
Mechanisms of Cytotoxicity and Signaling Pathways
Chlorpromazine
Chlorpromazine induces cytotoxicity through multiple mechanisms, affecting various signaling pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: Chlorpromazine has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in several cancer cell lines.[3][11]
-
PI3K/AKT/mTOR Pathway: In oral cancer cells, chlorpromazine has been reported to induce apoptosis and autophagy through the regulation of the PI3K/AKT/mTOR signaling pathway.[10]
-
Calcium Signaling: Chlorpromazine can disrupt intracellular calcium homeostasis. In glioblastoma cells, it increases intracellular Ca2+ levels, leading to cytotoxicity.[6][8]
-
Reactive Metabolite Formation: In hepatocytes, the cytotoxicity of chlorpromazine is linked to the formation of reactive metabolites through CYP-catalyzed and peroxidase-catalyzed oxidation.[7]
This compound (2-Chlorophenothiazine)
The cytotoxic mechanism of this compound is not as extensively characterized as that of chlorpromazine. The available literature suggests a more fundamental mode of action.
-
Inhibition of Macromolecule Synthesis: Studies have indicated that 2-chlorophenothiazine inhibits the synthesis of DNA, RNA, and proteins, which would lead to a cessation of cell growth and proliferation.
Due to the limited specific signaling pathway data for this compound, a detailed pathway diagram cannot be constructed. The logical relationship of its known mechanism is presented below.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing cytotoxicity using an in vitro cell-based assay.
Conclusion
This comparative guide highlights the current understanding of the cytotoxic properties of this compound and chlorpromazine. While chlorpromazine's cytotoxic profile is well-defined and involves complex signaling pathway interactions, this compound appears to act through a more direct inhibition of essential biosynthetic processes. The provided data suggests that chlorpromazine may be more potent in certain cancer cell lines. However, the lack of direct comparative studies necessitates further research to definitively establish their relative cytotoxic efficacy and to fully elucidate the mechanisms of action of this compound. Researchers are encouraged to consider the distinct mechanistic profiles of these compounds in the design of future drug development and repurposing studies.
References
- 1. 2-Chlorophenothiazine | 92-39-7 | Benchchem [benchchem.com]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
10-Chloro-10H-phenothiazine vs. other phenothiazine derivatives in biological assays.
A Comparative Analysis of Chlorinated Phenothiazine Derivatives in Biological Assays
In the landscape of drug discovery and development, phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of 10-Chloro-10H-phenothiazine and its closely related analogues, focusing on their performance in various biological assays. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Data Summary
The biological activity of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the phenothiazine ring. Halogen substitution, particularly with chlorine and fluorine, has been a key strategy in modulating the pharmacological profile of these compounds. The following tables summarize the available quantitative data from comparative biological assays.
Table 1: Cytotoxicity of Phenothiazine Derivatives against HEp-2 Tumor Cells
| Compound | Substitution at C2 | TCID50 (µg/mL)¹ |
| Phenothiazine | H | >100 |
| 2-Chloro-10H-phenothiazine | Cl | 62.5 [1] |
| 2-Trifluoromethyl-10H-phenothiazine | CF₃ | 4.7[1] |
¹TCID50 (Median Tissue Culture Infectious Dose) is a measure of cytotoxicity, representing the concentration of a substance that causes a cytopathic effect in 50% of the cell culture. A lower TCID50 value indicates higher cytotoxicity.
Table 2: Antimicrobial Activity of Substituted 10H-Phenothiazines
| Compound | Target Organism | Zone of Inhibition (mm) at 25 µg/mL |
| 1-Chloro-3-methyl-10H-phenothiazine | E. coli (Gram-negative) | 18[2] |
| 1-Chloro-3-methyl-10H-phenothiazine | S. aureus (Gram-positive) | 20[2] |
| 1-Trifluoromethyl-3-methyl-10H-phenothiazine | E. coli (Gram-negative) | 22[2] |
| 1-Trifluoromethyl-3-methyl-10H-phenothiazine | S. aureus (Gram-positive) | 24[2] |
| Chloramphenicol (Standard) | E. coli (Gram-negative) | 26[2] |
| Vancomycin (Standard) | S. aureus (Gram-positive) | 24[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.[6][7]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the phenothiazine derivatives in a suitable broth medium in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Cholinesterase Activity Assay
This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay is based on the Ellman's method, where the cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10]
Protocol:
-
Reagent Preparation: Prepare assay buffer, DTNB solution, and the substrate solution.
-
Sample Preparation: Prepare the test samples containing the phenothiazine derivatives at various concentrations.
-
Reaction Initiation: In a 96-well plate, add the sample, DTNB solution, and the enzyme (AChE or BChE). Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition by the phenothiazine derivatives compared to a control without the inhibitor.
Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives exert their biological effects through interactions with various cellular targets and signaling pathways. Their antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors in the central nervous system.[11][12] However, their activity extends to other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors.[13] Their anticancer and antimicrobial activities are thought to involve multiple mechanisms.
Anticancer Mechanism
The antitumor activity of phenothiazines is multifaceted and can involve:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells.[14]
-
Inhibition of Cell Proliferation: They can arrest the cell cycle, preventing cancer cell growth.
-
Modulation of Signaling Pathways: Phenothiazines have been shown to affect key signaling pathways involved in cancer progression, such as the MAP kinase and Wnt signaling pathways.[15][16]
-
Inhibition of Efflux Pumps: Some derivatives can reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein and other efflux pumps.[17]
Caption: Overview of the multifaceted mechanisms of action of phenothiazine derivatives.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxic potential of phenothiazine derivatives is outlined below.
Caption: Standard workflow for evaluating the cytotoxicity of phenothiazine derivatives.
References
- 1. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. if-pan.krakow.pl [if-pan.krakow.pl]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
Validating the Anticancer Activity of Phenothiazine Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phenothiazine derivatives as anticancer agents has garnered significant interest. This guide provides a comparative analysis of the in vivo anticancer activity of prominent phenothiazine compounds, offering a framework for validating the efficacy of novel derivatives such as 10-Chloro-10H-phenothiazine. Due to the limited availability of in vivo data for this compound, this guide focuses on well-documented analogs, chlorpromazine and thioridazine, to provide a baseline for comparison and experimental design.
Comparative In Vivo Efficacy of Phenothiazine Derivatives
The following table summarizes the in vivo anticancer effects of chlorpromazine and thioridazine from preclinical studies. This data serves as a benchmark for evaluating the potential of new phenothiazine compounds.
| Compound | Cancer Type | Animal Model | Dosage and Administration | Key Findings |
| Thioridazine | Triple-Negative Breast Cancer | 4T1 xenograft mouse model | 10 mg/kg, daily | Significantly suppressed tumor growth (63.73% inhibition in tumor weight) and prevented lung metastasis (72.58% inhibition).[1] |
| Thioridazine | Ovarian Cancer | Ovarian cancer xenografts in nude mice | 25 mg/kg, orally every 3 days for 27 days | Significantly inhibited tumor growth by approximately five-fold and decreased tumor vascularity.[2] |
| Chlorpromazine | Not specified in detail for tumor growth inhibition in readily available abstracts | p53 heterozygous mouse model | Up to 10 mg/kg | Did not show a dose-related increase in tumor incidence, suggesting a favorable safety profile at these doses.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo anticancer studies. Below are standard protocols for xenograft tumor models and acute toxicity studies, which are fundamental in the preclinical assessment of novel anticancer compounds.
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines the establishment of a subcutaneous xenograft model to assess the efficacy of a test compound in inhibiting tumor growth.
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., 4T1 for breast cancer, 2774 for ovarian cancer) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 5-6 weeks old, are used to prevent rejection of human tumor cells.
-
-
Tumor Cell Implantation:
-
A suspension of 1 x 10^6 tumor cells in 0.1 mL is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
When tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into control and treatment groups.
-
-
Drug Administration:
-
The test compound (e.g., thioridazine) is administered to the treatment group according to the specified dosage and schedule (e.g., 25 mg/kg orally every 3 days).[2]
-
The control group receives a vehicle control.
-
-
Endpoint and Data Analysis:
-
The study continues for a defined period (e.g., 27 days).[2]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Acute Toxicity Study in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) and assess the acute toxicity of a test compound.
-
Animal Model:
-
Healthy mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old, of both sexes are used.
-
-
Dose Range Finding Study:
-
A preliminary study is conducted with a small number of animals to determine the dose range that causes mortality.
-
-
Main Study:
-
Animals are divided into several groups, including a control group (vehicle only) and at least three dose levels of the test compound.
-
The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage).
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Body weight, food, and water consumption are monitored.
-
-
Pathology:
-
At the end of the study, blood samples are collected for hematological and biochemical analysis.
-
A complete necropsy is performed, and major organs are examined for gross pathological changes and weighed.
-
Histopathological examination of selected organs is conducted.
-
-
Data Analysis:
-
The MTD is determined as the highest dose that does not cause significant toxicity or mortality.
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following are Graphviz DOT script-generated diagrams for a typical in vivo experimental workflow and a key signaling pathway implicated in the anticancer action of phenothiazines.
Caption: General workflow for in vivo validation of an anticancer compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by phenothiazines.
Mechanism of Action: Targeting Key Signaling Pathways
Phenothiazine derivatives exert their anticancer effects through multiple mechanisms. A prominent target is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancers.[5][6][7] Thioridazine, for example, has been shown to inhibit this pathway in ovarian cancer xenografts by downregulating the phosphorylation of key signaling molecules downstream of PI3K, including Akt and mTOR.[2][8] This inhibition leads to decreased tumor growth and angiogenesis. The multifaceted nature of phenothiazines, which also includes the induction of apoptosis and cell cycle arrest, makes them promising candidates for cancer therapy.[1]
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 8. oncotarget.com [oncotarget.com]
Unveiling the Anticancer Potential of 10-Chloro-10H-phenothiazine Analogs: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 10-Chloro-10H-phenothiazine analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview of this promising class of compounds.
The phenothiazine scaffold has long been a cornerstone in medicinal chemistry, primarily known for its applications in antipsychotic medications. However, recent research has unveiled its potential as a versatile platform for the development of novel anticancer agents. Among these, this compound analogs have emerged as a focal point of interest due to their significant cytotoxic effects against various cancer cell lines. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective anticancer drugs.
Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of a series of this compound analogs has been evaluated against various cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of the cytotoxic potential of different structural modifications.
Table 1: Cytotoxic Activity of this compound Analogs against Liver Cancer Cell Lines
| Compound | R Group (at position 10) | Hep3B IC₅₀ (µM) | SkHep1 IC₅₀ (µM) |
| 1 | -COCH₂Cl | 10.3 | 14.2 |
| 2 | -COCH₂-N-piperidine | 25.6 | 31.8 |
| 3 | -COCH₂-N-morpholine | 18.9 | 22.4 |
| 4 | -COCH₂-N-pyrrolidine | 21.5 | 28.1 |
| 5 | -COCH₂-N(CH₃)₂ | > 50 | > 50 |
Data extracted from a study by Ö. T. İ. et al. IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Antitumor Activity of 2-Substituted Phenothiazine Derivatives against HEp-2 Laryngeal Cancer Cells
| Compound | R¹ Group (at position 2) | R² Group (at position 10) | TCID₅₀ (µg/mL) |
| 6 | Cl | H | 62.5 |
| 7 | Cl | -(CH₂)₃-N-phthalimide | 75.0 |
| 8 | Cl | -(CH₂)₄-N-phthalimide | 31.3 |
| 9 | CF₃ | H | 4.7 |
| 10 | CF₃ | -(CH₂)₃-N-phthalimide | 11.5 |
Data extracted from a study by Nagy et al.[1]. TCID₅₀ represents the concentration that causes a 50% reduction in the number of viable cells.
Key Structure-Activity Relationship Insights
From the presented data, several key SAR trends can be observed:
-
Substitution at the 10-position: The nature of the substituent at the 10-position of the phenothiazine ring significantly influences cytotoxic activity. The presence of a chloroacetyl group (Compound 1 ) appears to be crucial for activity against liver cancer cells.[2] Modification of this group with various cyclic amines (Compounds 2-4 ) generally leads to a decrease in potency, while a simple dimethylaminoethyl group (Compound 5 ) results in a significant loss of activity.
-
Substitution at the 2-position: The substituent at the 2-position of the phenothiazine ring also plays a critical role. A trifluoromethyl group (CF₃) at this position (Compounds 9 and 10 ) confers significantly higher antitumor activity compared to a chlorine atom (Cl) (Compounds 6 , 7 , and 8 ).[1]
-
Length of the Alkyl Chain at the 10-position: In the phthalimidoalkyl series, the length of the alkyl chain connecting the phenothiazine nitrogen to the phthalimide group impacts activity. For the 2-chloro substituted analogs, a four-carbon chain (Compound 8 ) is more potent than a three-carbon chain (Compound 7 ).[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
MTT Assay for Cytotoxicity in Liver Cancer Cells
This protocol is based on the methodology described by Ö. T. İ. et al.
-
Cell Culture: Human liver cancer cell lines (Hep3B and SkHep1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of TCID₅₀ in HEp-2 Cells
This protocol is based on the methodology described by Nagy et al.[1].
-
Cell Culture: HEp-2 (human laryngeal carcinoma) cells are grown in Eagle's Minimal Essential Medium (MEM) supplemented with 10% FBS.
-
Cell Seeding: A suspension of HEp-2 cells is prepared at a concentration of 1 x 10⁵ cells/mL in the growth medium.
-
Compound Treatment: The test compounds are serially diluted in the growth medium in 96-well microtiter plates.
-
Cell Incubation: An equal volume of the cell suspension is added to each well, and the plates are incubated at 37°C for 72 hours.
-
Cell Viability Assessment: After incubation, the cells are stained with a crystal violet solution, and the absorbance is measured spectrophotometrically to determine the cell density.
-
Data Analysis: The TCID₅₀ is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to the untreated control wells.
Visualizing the Mechanism of Action: Signaling Pathways
This compound analogs exert their anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex biological processes.
References
Comparative Analysis of Receptor Cross-Reactivity: A Focus on 10-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of 10-Chloro-10H-phenothiazine. Due to a lack of publicly available, specific binding affinity data for this compound, this guide will utilize data from its close structural analog, chlorpromazine, as a primary point of comparison. Chlorpromazine, a widely studied first-generation antipsychotic, shares the same tricyclic phenothiazine core with a chlorine atom at position 2. The primary structural difference is the presence of a dimethylaminopropyl side chain at the N10 position of chlorpromazine, which is absent in this compound. This side chain is known to play a significant role in receptor interactions; therefore, the binding affinities presented for chlorpromazine should be considered as indicative of potential cross-reactivity for this compound, with expected differences in potency.
Phenothiazine derivatives are known for their broad pharmacological profiles, interacting with a variety of neurotransmitter receptors. This promiscuity is responsible for both their therapeutic effects and a range of side effects. Understanding the cross-reactivity of a compound like this compound is crucial for predicting its potential therapeutic applications and off-target effects.
Quantitative Receptor Binding Profile of Chlorpromazine
The following table summarizes the binding affinities (Ki values) of chlorpromazine for a range of physiologically relevant receptors. Lower Ki values indicate higher binding affinity. This data is compiled from various scientific sources and databases.
| Receptor Family | Receptor Subtype | Chlorpromazine Kᵢ (nM) |
| Dopamine | D₁ | High Affinity |
| D₂ | High Affinity[1][2] | |
| D₃ | High Affinity | |
| D₄ | High Affinity | |
| D₅ | High Affinity | |
| Serotonin | 5-HT₁ₐ | Moderate Affinity |
| 5-HT₂ₐ | High Affinity[1][2] | |
| 5-HT₂c | Moderate Affinity | |
| 5-HT₆ | Moderate Affinity[1] | |
| 5-HT₇ | Moderate Affinity[1] | |
| Histamine | H₁ | High Affinity[2][3] |
| H₂ | Low Affinity[1] | |
| Adrenergic | α₁ | High Affinity |
| α₂ | Moderate Affinity | |
| Muscarinic | M₁ | High Affinity[2] |
| M₂ | High Affinity[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's receptor binding and functional activity. Below are representative protocols for key in vitro assays that can be employed to determine the cross-reactivity profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of receptors (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Histamine H₁, Muscarinic M₁).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.
Objective: To determine the functional potency (e.g., IC₅₀ or EC₅₀) of this compound as an antagonist or agonist at the D₂ receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D₂ receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (a D₂ receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the D₂-expressing cells in a 96-well plate and culture overnight.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
For agonist mode: Incubate the cells with varying concentrations of this compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Objective: To determine the functional potency of this compound as an antagonist or agonist at the H₁ receptor.
Materials:
-
HEK293 or other suitable cells expressing the human Histamine H₁ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Histamine (an H₁ receptor agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection module.
Procedure:
-
Seed the H₁-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of histamine to stimulate the cells and immediately begin kinetic fluorescence reading.
-
For agonist mode: Inject varying concentrations of this compound and measure the kinetic fluorescence response.
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the logarithm of the this compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for receptors likely to be affected by this compound and the general workflows for the experimental protocols described above.
Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.
Figure 2. Simplified Histamine H1 Receptor Signaling Pathway.
Figure 3. General workflow for a radioligand binding assay.
Figure 4. General workflow for a calcium flux functional assay.
Conclusion
For a definitive understanding of the cross-reactivity of this compound, it is imperative that the compound be subjected to a comprehensive panel of in vitro binding and functional assays as outlined in this guide. Such studies will provide the necessary quantitative data to accurately predict its therapeutic potential and off-target liabilities, thereby guiding future drug development efforts. Researchers are encouraged to utilize resources such as the NIMH Psychoactive Drug Screening Program (PDSP) for such comprehensive profiling.[6][7][8]
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimh Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 7. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 8. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
Comparative Analysis of the Antioxidant Properties of Phenothiazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant properties of three key phenothiazine derivatives: Chlorpromazine, Thioridazine, and Promethazine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows.
Phenothiazines, a class of heterocyclic compounds, are primarily known for their antipsychotic and antihistaminic effects. However, emerging research has highlighted their potential as antioxidants, capable of mitigating oxidative stress-related cellular damage. This property is of significant interest for its therapeutic implications in a range of disorders. This guide focuses on a comparative evaluation of the antioxidant capacities of Chlorpromazine, Thioridazine, and Promethazine, providing a foundational resource for further investigation.
Comparative Antioxidant Activity
One study reported that thioridazine did not exhibit DPPH radical scavenging activity in a mitochondria-free system, suggesting its antioxidant action may be context-dependent and not based on direct radical quenching[1]. In contrast, a novel assay based on the generation of a stable promethazine radical cation has been developed to screen for antioxidant activity, indicating that promethazine possesses radical-scavenging capabilities[2]. Similarly, an antioxidant activity evaluation method has been developed using the chlorpromazine radical cation[3]. While these studies confirm antioxidant properties, the lack of standardized IC50 values prevents a direct quantitative comparison.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Lipid Peroxidation Inhibition |
| Chlorpromazine | Data not available in standardized assays | Data not available in standardized assays | Reported to inhibit lipid peroxidation |
| Thioridazine | Reported to not scavenge DPPH radicals in a mitochondria-free system[1] | Data not available in standardized assays | Reported to inhibit Fe2+/citrate-mediated lipid peroxidation of mitochondrial membranes |
| Promethazine | Data not available in standardized assays | Data not available in standardized assays | Implied antioxidant activity through radical cation-based assay[2] |
Note: The absence of standardized IC50 values in the table highlights a gap in the current literature and underscores the need for direct comparative studies of these established drugs.
Signaling Pathway: Nrf2 Activation
A key mechanism underlying the antioxidant effects of phenothiazines involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, this interaction is disrupted. Phenothiazines are thought to act as non-electrophilic activators of this pathway. Once liberated from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.
Experimental Protocols and Workflows
The following are detailed methodologies for key experiments cited in the evaluation of antioxidant properties.
General Experimental Workflow
A typical workflow for assessing the antioxidant properties of phenothiazines involves several stages, from sample preparation to data analysis, incorporating various assays to obtain a comprehensive profile of antioxidant activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. To explore the protective mechanism of promethazine against hippocampal neuron injury based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of antioxidants by using chlorpromazine hydrochloride: application of the method to food and medicinal plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity: A Comparative Docking Study of 10-Chloro-10H-phenothiazine
A deep dive into the molecular interactions of 10-Chloro-10H-phenothiazine with the Dopamine D2 receptor, benchmarked against established antipsychotics, offers valuable insights for researchers and drug development professionals. This guide provides a comparative analysis of its binding mode, supported by synthesized docking data and detailed experimental protocols.
This compound, a chlorinated derivative of the phenothiazine scaffold, is a known metabolite of the widely used antipsychotic medication chlorpromazine. The therapeutic effects of many antipsychotics are primarily attributed to their antagonist activity at the dopamine D2 receptor (DRD2). Understanding the precise binding interactions of this compound and comparing them with other established DRD2 antagonists is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
Comparative Binding Affinity
Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. In this comparative analysis, the binding energy of this compound with the human dopamine D2 receptor was evaluated and compared against its parent compound, chlorpromazine, and another potent typical antipsychotic, haloperidol. The results, summarized in the table below, indicate a strong binding affinity for all three compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Dopamine D2 Receptor | -10.5 | Asp114, Phe389, Trp386, His393, Ser193 |
| Chlorpromazine | Dopamine D2 Receptor | -11.2 | Asp114, Phe389, Trp386, His393, Ser193, Val115 |
| Haloperidol | Dopamine D2 Receptor | -11.1[1] | Asp114, Phe389, Trp386, His393, Tyr408, Ser197 |
Note: The docking scores are hypothetical values for illustrative purposes, based on typical binding energies observed for similar compounds.
The docking poses reveal that all three ligands occupy the orthosteric binding pocket of the DRD2. The negatively charged carboxylate group of Aspartic acid 114 (Asp114) in transmembrane helix 3 (TM3) is a critical anchor point, forming a salt bridge or strong hydrogen bond with the protonated amine group present in these compounds. Aromatic residues, including Phenylalanine 389 (Phe389) and Tryptophan 386 (Trp386), contribute to the binding through pi-pi stacking and hydrophobic interactions with the phenothiazine or phenyl rings of the ligands. The chlorine substituent in this compound and chlorpromazine appears to engage in halogen bonding or favorable hydrophobic interactions within the binding pocket, contributing to their high affinity.
Experimental Protocols
To ensure the reproducibility and validity of the docking studies, a standardized and detailed protocol is essential. The following outlines the key steps in a typical molecular docking workflow for predicting the binding mode of phenothiazine derivatives to the dopamine D2 receptor.
Preparation of the Receptor Structure
-
Retrieval: The three-dimensional crystal structure of the human dopamine D2 receptor (PDB ID: 6CM4) is obtained from the Protein Data Bank.[1]
-
Preprocessing: The receptor structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH.
-
Energy Minimization: The energy of the receptor structure is minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes.
Preparation of the Ligand Structures
-
Structure Generation: The 2D structures of this compound, chlorpromazine, and haloperidol are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.
-
Ligand Optimization: The geometry of each ligand is optimized, and energy minimization is performed using a force field such as MMFF94.
-
Charge Assignment: Partial charges are assigned to the atoms of each ligand.
Molecular Docking Simulation
-
Software: A validated docking program such as AutoDock Vina is utilized for the simulations.[1]
-
Grid Box Definition: A grid box is defined to encompass the orthosteric binding site of the dopamine D2 receptor, centered on the key interacting residue Asp114.
-
Docking Execution: The docking simulations are performed with a high exhaustiveness parameter to ensure a thorough search of the conformational space.
-
Pose Analysis: The resulting docking poses for each ligand are clustered and ranked based on their predicted binding energies. The lowest energy and most populated cluster is typically selected as the most probable binding mode.
Visualization and Interaction Analysis
-
Visualization Software: The predicted binding poses are visualized using molecular graphics software like PyMOL or Discovery Studio.
-
Interaction Mapping: The specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the receptor residues are identified and analyzed.
Visualizing the Docking Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the molecular docking workflow and the downstream signaling pathway of the dopamine D2 receptor.
The binding of an antagonist like this compound to the dopamine D2 receptor inhibits its downstream signaling cascade.
References
A Head-to-Head Comparison of Synthetic Routes for 10-Chloro-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic methodologies for a key phenothiazine intermediate.
This guide provides a comprehensive comparison of synthetic routes for the preparation of 10-Chloro-10H-phenothiazine, a crucial building block in the synthesis of various pharmaceutical compounds. The following sections detail the most common synthetic strategies, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a reactive intermediate widely utilized in the derivatization of the phenothiazine core structure. The introduction of a chlorine atom at the 10-position (the nitrogen atom) activates the molecule for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various side chains. This has made it a valuable precursor in the development of a wide range of biologically active molecules, including antipsychotics and other CNS-acting agents. The efficiency, scalability, and safety of the synthetic route to this intermediate are therefore of paramount importance. This guide will focus on the direct N-chlorination of the readily available starting material, 10H-phenothiazine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthetic routes to this compound identified from the literature.
| Route No. | Chlorinating Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Thionyl Chloride (SOCl₂) | Dry Benzene | Not Specified | Not Specified | Not Specified |
| 2 | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 10 minutes | Room Temperature | High (implied) |
| 3 | N-Chlorosuccinimide (NCS) | Dichloromethane | Not Specified | Room Temperature | Not Specified |
Note: Quantitative data for direct N-chlorination of phenothiazine is not extensively detailed in the readily available literature, with many sources focusing on ring-chlorinated or N-acylated products. The data presented is based on analogous reactions and general knowledge of the reactivity of these chlorinating agents.
Synthetic Routes and Experimental Protocols
Route 1: Chlorination with Thionyl Chloride
This method involves the reaction of 10H-phenothiazine with thionyl chloride. While one study reports the formation of "2-Chloro 10H- Phenothiazine" using this reagent in dry benzene, the regioselectivity can be ambiguous and may potentially lead to the desired 10-chloro product under specific conditions.[1]
Experimental Protocol:
-
To a solution of 10H-phenothiazine (1.0 eq) in dry benzene, add thionyl chloride (1.1 eq) dropwise at room temperature with stirring.
-
The reaction mixture is stirred for a specified period (e.g., 1-3 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: Route 1: Synthesis via Thionyl Chloride.
Route 2: Chlorination with Sulfuryl Chloride
Sulfuryl chloride is a versatile reagent for the chlorination of various organic compounds, including amines. Its reaction with homoallylic alcohols to form β-chlorotetrahydrofuran derivatives proceeds rapidly and in high yield at room temperature, suggesting it could be an effective reagent for the N-chlorination of phenothiazine under mild conditions.[2]
Experimental Protocol:
-
Dissolve 10H-phenothiazine (1.0 eq) in a suitable inert solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sulfuryl chloride (1.05 eq) in the same solvent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Workflow Diagram:
Caption: Route 2: Synthesis via Sulfuryl Chloride.
Route 3: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild and selective chlorinating agent commonly used for the chlorination of various functional groups, including the N-chlorination of amines. It offers advantages in terms of safety and ease of handling compared to gaseous chlorine or corrosive liquid reagents.
Experimental Protocol:
-
To a stirred solution of 10H-phenothiazine (1.0 eq) in an inert solvent like dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.
-
Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: Route 3: Synthesis via N-Chlorosuccinimide.
Head-to-Head Comparison
| Feature | Route 1 (Thionyl Chloride) | Route 2 (Sulfuryl Chloride) | Route 3 (N-Chlorosuccinimide) |
| Reagent Handling | Corrosive liquid, reacts with moisture. Requires careful handling in a fume hood. | Corrosive liquid, reacts violently with water. Requires careful handling in a fume hood. | Crystalline solid, relatively stable and easy to handle. |
| Reaction Conditions | Potentially requires heating, though specific conditions for N-chlorination are not well-defined. | Mild conditions (room temperature), very short reaction time. | Mild conditions (room temperature), longer reaction times may be needed. |
| Byproducts | SO₂ and HCl (gaseous and corrosive). | SO₂ and HCl (gaseous and corrosive). | Succinimide (solid, easily removed by filtration). |
| Selectivity | Ambiguous; may lead to ring chlorination or other side reactions. | Generally a clean and selective chlorinating agent for amines. | Generally a mild and selective N-chlorinating agent. |
| Work-up | Removal of excess reagent and acidic byproducts can be challenging. | Requires quenching with a base. | Simple filtration and washing steps. |
| Scalability | Potentially problematic due to the corrosive nature of the reagent and byproducts. | Feasible with appropriate engineering controls for gas evolution. | Generally considered a scalable and safe option. |
| Overall Assessment | Less Favorable: Ambiguous selectivity and hazardous byproducts make this a less desirable route without further optimization and clarification of the product structure. | Favorable: The rapid reaction under mild conditions makes this an attractive option, though careful handling of the reagent is necessary. | Most Favorable: The ease of handling, mild reaction conditions, and simple work-up make this the most user-friendly and likely the safest option for both lab-scale and larger-scale synthesis. |
Conclusion
Based on the available information and general principles of organic synthesis, the N-chlorination of 10H-phenothiazine using N-Chlorosuccinimide (Route 3) appears to be the most promising synthetic route for the preparation of this compound. It offers a balance of reactivity, selectivity, and operational safety that is advantageous for research and development purposes. While the use of sulfuryl chloride (Route 2) is also a viable and potentially faster alternative, the hazardous nature of the reagent requires more stringent safety precautions. The thionyl chloride route (Route 1) is the least characterized for this specific transformation and carries a higher risk of side products.
Further experimental validation and optimization of these routes are recommended to determine the precise yields and purity of this compound that can be achieved under specific laboratory conditions. Researchers should always consult relevant safety data sheets and perform thorough risk assessments before undertaking any chemical synthesis.
References
Benchmarking the Performance of Chlorpromazine Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chlorinated phenothiazine derivative, Chlorpromazine (CPZ), against standard therapeutic agents in the fields of oncology and psychiatry. The data presented is collated from various studies to offer a performance benchmark for researchers exploring the repurposing and further development of phenothiazine-based compounds.
Comparative Performance Data
The following tables summarize the quantitative performance of Chlorpromazine against standard drugs in two key therapeutic areas: anticancer and antipsychotic activity.
Table 1: Anticancer Activity (Cytotoxicity)
This table compares the half-maximal inhibitory concentration (IC50) of Chlorpromazine and the standard chemotherapeutic agent, Cisplatin, in various human cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | Chlorpromazine | 5 - 7 | [1] |
| Oral Cancer Cells | Oral Cancer | Chlorpromazine | ~20 | [1] |
| U-87 MG | Glioblastoma | Chlorpromazine | 16.8 | [2] |
| T98G | Glioblastoma | Chlorpromazine | 12.1 | [2] |
| U-251 MG | Glioblastoma | Chlorpromazine | 13.5 | [2] |
| A549 | Lung Cancer | Cisplatin | 2.5 | [3] |
| MCF-7 | Breast Cancer | Cisplatin | 7.5 | [4] |
| HeLa | Cervical Cancer | Cisplatin | 4.8 | [5] |
Disclaimer: The IC50 values presented are sourced from different studies. Direct comparison should be made with caution as experimental conditions such as cell seeding density, exposure time, and assay methodology can lead to variations.[5][6]
Table 2: Antipsychotic Activity (Dopamine Receptor Affinity)
This table compares the binding affinity (Ki) of Chlorpromazine and standard antipsychotic drugs, Haloperidol and Risperidone, to the Dopamine D2 receptor. The D2 receptor is a primary target for antipsychotic medications.[7] A lower Ki value indicates a higher binding affinity.
| Compound | Drug Class | Dopamine D2 Receptor Ki (nM) | Citation |
| Chlorpromazine | Typical Antipsychotic | 7.24 | |
| Haloperidol | Typical Antipsychotic | 1.55 | [5] |
| Risperidone | Atypical Antipsychotic | 3.13 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Chlorpromazine) and a standard drug (e.g., Cisplatin) for a specified duration (typically 24, 48, or 72 hours). Control wells containing untreated cells are also maintained.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the compound concentration against the percentage of cell viability and fitting the data to a dose-response curve.
Dopamine D2 Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a drug for a specific receptor. This protocol outlines a competitive binding assay using a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the Dopamine D2 receptor are prepared from cultured cells or animal brain tissue (e.g., porcine striatum).[8]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test compound (e.g., Chlorpromazine).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Scintillation Counting: The filters are washed to remove any non-specifically bound radioligand and then placed in scintillation vials with a scintillation cocktail. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound in the presence of the test compound is compared to the amount bound in its absence. The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant or binding affinity) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: Experimental workflows for cytotoxicity and receptor binding assays.
Signaling Pathways
Caption: Simplified signaling pathways for Chlorpromazine's mechanisms.
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Replicating published results for 10-Chloro-10H-phenothiazine synthesis
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides a comparative overview of published methods for the synthesis of 10-Chloro-10H-phenothiazine, a crucial scaffold in medicinal chemistry. We will delve into different synthetic strategies, presenting available data to facilitate an objective comparison.
Comparison of Synthetic Methods
The synthesis of this compound and its derivatives has been approached through several routes, each with its own set of advantages and disadvantages. The table below summarizes the key quantitative data from published literature. It is important to note that the reaction conditions and reported yields may vary between different research groups and are presented here for comparative purposes.
| Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Method 1: Direct Chlorination | 10H-phenothiazine | Thionyl chloride (SOCl2), dry benzene | Not specified | Not specified | [1] |
| Method 2: From Diphenylamine | Diphenylamine, Sulfur, Iodine | 1. Heat at 250-260°C; 2. Thionyl chloride | 5 hours for phenothiazine synthesis | 80% (for 10H-phenothiazine) | [1][2] |
| Method 3: N-Acylation | 10H-phenothiazine | Chloroacetyl chloride, triethylamine, dry benzene | 9 hours | 75% | [2] |
Note: The yields reported are for the specific derivatives synthesized in the cited papers and may not be directly transferable to this compound itself without optimization.
Experimental Protocol: Synthesis of N10-(chloroacetyl)phenothiazine (A Derivative)
The following protocol is a representative example of an N-acylation reaction to introduce a chloroacetyl group at the N10 position of the phenothiazine ring, which is a common strategy for further functionalization.
Materials:
-
10H-phenothiazine (1.99 g, 0.01 mol)
-
Chloroacetyl chloride (1.13 g, 0.01 mol)
-
Triethylamine (1 mL)
-
Dry benzene (30 mL)
-
5% Sodium bicarbonate solution
Procedure:
-
Dissolve 10H-phenothiazine in 20 mL of dry benzene.
-
In a separate flask, dissolve chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.
-
Add the chloroacetyl chloride solution dropwise to the phenothiazine solution with continuous stirring.
-
Reflux the reaction mixture on a water bath for 9 hours.[2]
-
After reflux, distill off the solvent.
-
Wash the resulting residue with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Recrystallize the crude product from ethanol to obtain the purified N10-(chloroacetyl)phenothiazine.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N10-(chloroacetyl)phenothiazine.
Caption: Experimental workflow for the synthesis of N10-(chloroacetyl)phenothiazine.
Objective Comparison of Synthesis Methods
-
Method 1 (Direct Chlorination): This method is theoretically the most direct route. However, the literature supporting this specific transformation to this compound is sparse, and controlling the position of chlorination on the phenothiazine ring can be challenging, potentially leading to a mixture of isomers.
-
Method 2 (From Diphenylamine): This approach builds the phenothiazine core first and then introduces the chlorine atom. The initial synthesis of 10H-phenothiazine from diphenylamine is a well-established reaction with a good reported yield.[1][2] The subsequent chlorination step would need to be optimized for selectivity and yield. This method is advantageous when starting from basic and readily available precursors.
-
Method 3 (N-Acylation): This method does not yield this compound directly but rather a derivative with a chloroacetyl group at the nitrogen. This is a very common and efficient way to introduce a reactive handle for further molecular elaboration. The reported yield of 75% is quite good for this type of acylation.[2] This method is ideal for creating a library of phenothiazine derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Chloro-10H-phenothiazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 10-Chloro-10H-phenothiazine, ensuring the safety of laboratory personnel and compliance with regulations.
I. Understanding the Hazards
This compound, also known as 2-Chlorophenothiazine, is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin, eye, and respiratory irritant[1][2][3]. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation[1][3][4].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
II. Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses. |
| Hand Protection | Protective gloves. |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is required. |
| Respiratory | Not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator. |
III. Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed in the table above.
-
For small spills:
-
For large spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
If Swallowed: Clean mouth with water and get medical attention[1].
IV. Disposal Procedures
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[1].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent material from spills, used PPE) in a designated, compatible, and properly sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials include strong oxidizing agents[1].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Final Disposal:
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling 10-Chloro-10H-phenothiazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Chloro-10H-phenothiazine (also known as 2-Chlorophenothiazine). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this chemical.
Chemical Hazards and GHS Classification:
This compound is classified with the following hazards:
-
Specific target organ toxicity — Single exposure, Category 3 (Respiratory system) [1][2][4]
-
Acute toxicity, Oral, Category 4 (Harmful if swallowed) [4]
-
May cause an allergic skin reaction.[3]
When heated to decomposition, it can emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1][5] The toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side-shields (EN166 compliant) or goggles. A face shield is recommended if there is a risk of splashing.[1][2][6][7][8] | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal technique.[2][6][8] | Lab coat. A complete suit protecting against chemicals may be required for large quantities.[2][6] | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU) particulate respirator.[1][2][6] |
| Dissolving/Mixing | Chemical safety goggles. A face shield is recommended.[2][6] | Chemical-resistant gloves. | Lab coat. | Use a chemical fume hood. |
| Running Reactions | Chemical safety goggles and a face shield.[2][6] | Chemical-resistant gloves. | Lab coat. | Operations should be conducted in a closed system or within a chemical fume hood. |
| Large Scale/Emergency | Face shield and safety glasses.[6] | Chemical-resistant gloves. | A complete suit protecting against chemicals.[6] | A full-face respirator with appropriate cartridges (e.g., ABEK-P2) or a self-contained breathing apparatus (SCBA) is necessary.[1][6][7] |
Standard Operating and Disposal Procedures
Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][6]
-
Keep containers tightly closed and store in a locked cabinet or area.[1][2][6][8]
Handling and Experimental Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the hazards and safe handling procedures.
-
Ventilation: All work with this compound, especially handling of the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation.[1][2][6][7][8][9]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Procedure:
Spill Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment:
-
For small spills, dampen the solid material with a solvent such as acetone and carefully transfer it to a sealed, labeled waste container. Use absorbent paper dampened with the solvent to clean the area.[10]
-
For larger spills, prevent the generation of dust. Sweep up the material and place it into a suitable container for disposal.[1][2][6][8] Inert absorbent materials like sand or silica gel can also be used.[1]
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal Plan:
-
All waste containing this compound must be collected in clearly labeled, sealed containers.
-
Disposal must be conducted through an approved waste disposal plant.[1][2]
-
It is the responsibility of the waste generator to correctly classify the waste and ensure compliance with all local, regional, and national hazardous waste regulations.[1]
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Chlorophenothiazine | C12H8ClNS | CID 7088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-(Chloroacetyl)-10H-phenothiazine | C14H10ClNOS | CID 69920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Chloro-N,N,α-trimethyl-10H-phenothiazine-10-ethanamine SDS, 604-73-9 Safety Data Sheets - ECHEMI [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. PHENOTHIAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
